Product packaging for 2-Bromophenyl isothiocyanate(Cat. No.:CAS No. 13037-60-0)

2-Bromophenyl isothiocyanate

Cat. No.: B079995
CAS No.: 13037-60-0
M. Wt: 214.08 g/mol
InChI Key: PAFORXDSYWMYGP-UHFFFAOYSA-N
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Description

2-Bromophenyl isothiocyanate is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNS B079995 2-Bromophenyl isothiocyanate CAS No. 13037-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFORXDSYWMYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156495
Record name 1-Bromo-2-isothiocyanatobenzene
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Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-60-0
Record name Benzene, 1-bromo-2-isothiocyanato-
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Record name 1-Bromo-2-isothiocyanatobenzene
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Record name 2-BROMOPHENYL ISOTHIOCYANATE
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromophenyl Isothiocyanate (CAS No. 13037-60-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromophenyl isothiocyanate, a versatile reagent in organic synthesis with potential applications in medicinal chemistry. This document consolidates its chemical and physical properties, synthetic applications, and the general biological activities associated with the isothiocyanate class of compounds.

Core Properties

This compound is a commercially available chemical intermediate. Its fundamental properties are summarized below.

Physicochemical Data
PropertyValueReference(s)
CAS Number 13037-60-0[1]
Molecular Formula C₇H₄BrNS[1]
Molecular Weight 214.08 g/mol
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 257 °C at 770 mmHg
Density 1.591 g/mL at 25 °C
Refractive Index n20/D 1.6843
Structural Information
IdentifierValueReference(s)
IUPAC Name 1-bromo-2-isothiocyanatobenzene[1]
SMILES BrC1=CC=CC=C1N=C=S[1]
InChI Key PAFORXDSYWMYGP-UHFFFAOYSA-N
Safety and Handling
Hazard StatementPrecautionary Statement
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This is not an exhaustive list of safety precautions. Always consult the material safety data sheet (MSDS) before handling this chemical.

Spectroscopic Data

Chemical Synthesis and Reactivity

This compound is a valuable building block for the synthesis of various heterocyclic compounds, primarily through reactions involving the highly reactive isothiocyanate group.

Synthesis of 2-Aminobenzothiazoles

A prominent application of this compound is in the synthesis of 2-aminobenzothiazole (B30445) derivatives. This is typically achieved through a copper-catalyzed intramolecular cyclization reaction with various amines.

This protocol is a representative method based on published literature.[2][3]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and copper(I) iodide (CuI) (5-10 mol%).

  • Solvent: Add a suitable solvent, such as ethanol.

  • Reaction Conditions: Heat the mixture under microwave irradiation at 130 °C for 30 minutes, or alternatively, heat at 90-100 °C in a sealed tube for several hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Purification: The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired 2-aminobenzothiazole derivative.

G Synthesis of 2-Aminobenzothiazoles A 2-Bromophenyl isothiocyanate C Thiourea Intermediate (in situ) A->C B Amine (Primary or Secondary) B->C D 2-Aminobenzothiazole Derivative C->D Intramolecular Cyclization Catalyst CuI Catalyst, Heat (Microwave or Conventional) Catalyst->C G General Isothiocyanate Inhibition of NF-kB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IkB-NF-kB (Inactive Complex) NFkB NF-kB NFkB_nuc NF-kB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IkB Degradation Isothiocyanate Isothiocyanates Isothiocyanate->IKK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activates G General Isothiocyanate Activation of Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isothiocyanate Isothiocyanates Keap1 Keap1 Isothiocyanate->Keap1 Reacts with Cys residues Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Keap1->Keap1_Nrf2 Sequesters Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates

References

An In-depth Technical Guide to 2-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Bromophenyl isothiocyanate, a compound of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities.

Physicochemical Properties

The core molecular attributes of this compound are summarized in the table below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueReference
Molecular Formula C₇H₄BrNS[1][2][3]
Molecular Weight 214.08 g/mol [1][3][4]
CAS Number 13037-60-0[1][4]
Appearance Clear, colorless to pale yellow liquid[1][5]
Density 1.591 g/mL at 25 °C[1][4]
Boiling Point 257 °C at 770 mmHg[3][4]
Refractive Index n20/D 1.6843[4]
SMILES String BrC1=CC=CC=C1N=C=S[2][4]
InChI Key PAFORXDSYWMYGP-UHFFFAOYSA-N[2][4]

Conceptual Experimental Workflow for Compound Analysis

While specific experimental protocols for this compound are application-dependent, a general workflow for its characterization and use in synthetic applications is outlined below. This workflow represents a logical progression from initial compound verification to its application in a synthetic context.

G cluster_0 Compound Verification cluster_1 Synthetic Application cluster_2 Product Characterization A Procurement of This compound B Purity Assessment (e.g., GC, HPLC) A->B C Structural Confirmation (e.g., NMR, MS, IR) B->C D Reaction Setup with Substrate C->D Verified Compound E Monitoring Reaction Progress (e.g., TLC, LC-MS) D->E F Work-up and Purification (e.g., Extraction, Chromatography) E->F G Structural Elucidation of Product (e.g., NMR, MS) F->G H Purity and Yield Determination G->H

Caption: A generalized workflow for the verification and synthetic use of a chemical reagent.

Chemical Structure

The molecular structure of this compound is fundamental to understanding its reactivity. The isothiocyanate group is a key functional moiety, enabling various chemical transformations.

Caption: A simplified 2D representation of the this compound structure.

References

Synthesis of 2-Bromophenyl Isothiocyanate from 2-Bromoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromophenyl isothiocyanate from 2-bromoaniline (B46623), a key transformation for the generation of a versatile building block in medicinal chemistry and materials science. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support laboratory-scale preparation.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the 2-bromophenylthiourea moiety. This functional group is a precursor to a wide array of heterocyclic compounds, some of which exhibit significant biological activity. The synthesis of this reagent from the readily available 2-bromoaniline is a fundamental process for researchers in drug discovery and development. The two most prevalent methods for this conversion involve the use of thiophosgene (B130339) and the reaction with carbon disulfide followed by desulfurization.

Synthetic Pathways

The conversion of 2-bromoaniline to this compound can be achieved through two main synthetic strategies.

Method 1: Reaction with Thiophosgene

This is a classical and often high-yielding method for the synthesis of isothiocyanates from primary amines. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to afford the isothiocyanate. Due to the high toxicity of thiophosgene, this method requires stringent safety precautions.

Method 2: Reaction with Carbon Disulfide

A widely used and less hazardous alternative to the thiophosgene method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of desulfurizing agents can be employed, offering flexibility in reaction conditions.

Reaction Scheme

Synthesis of this compound cluster_0 Method 1: Thiophosgene cluster_1 Method 2: Carbon Disulfide Aniline1 2-Bromoaniline Product1 This compound Aniline1->Product1 Base, Solvent Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Product1 Aniline2 2-Bromoaniline Dithiocarbamate Dithiocarbamate Salt Aniline2->Dithiocarbamate Base CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Product2 This compound Dithiocarbamate->Product2 Desulfurizing Agent

Figure 1. General synthetic pathways for the preparation of this compound.

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below.

Method 1: Synthesis using Thiophosgene

This procedure is adapted from general methods for isothiocyanate synthesis and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Add a base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or an aqueous solution of sodium bicarbonate (NaHCO₃), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of thiophosgene (1.1 - 1.2 eq) in the same solvent to the cooled mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Method 2: Synthesis using Carbon Disulfide and a Desulfurizing Agent

This method avoids the use of highly toxic thiophosgene. Several desulfurizing agents can be used; this protocol provides a general outline.

Procedure:

  • To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane, or a biphasic system), add a base (e.g., triethylamine, potassium hydroxide).

  • Add carbon disulfide (CS₂) (1.1 - 2.0 eq) dropwise to the mixture at room temperature or below.

  • Stir the reaction mixture for a designated period (typically 1-4 hours) to form the dithiocarbamate salt.

  • Add a desulfurizing agent. Common choices include:

    • Ethyl chloroformate

    • Tosyl chloride

    • Dicyclohexylcarbodiimide (DCC)

    • Sodium persulfate[1]

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Work-up the reaction mixture. This typically involves filtration (if a solid by-product is formed, e.g., dicyclohexylurea with DCC), followed by an aqueous wash to remove salts.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-BromoanilineC₆H₆BrN172.02Colorless to yellow liquid2291.5781.619
This compoundC₇H₄BrNS214.08Liquid257 / 770 mmHg1.5911.6843

Table 2: Comparison of Synthetic Methods

MethodReagentsTypical SolventsReaction ConditionsPurification MethodTypical Yield
Thiophosgene 2-Bromoaniline, Thiophosgene, Base (e.g., Et₃N)Dichloromethane, Chloroform0°C to room temperature, 1-3 hoursVacuum Distillation, Column ChromatographyHigh
Carbon Disulfide 2-Bromoaniline, CS₂, Base, Desulfurizing AgentTHF, Dichloromethane, WaterRoom temperature to reflux, 2-12 hours (variable)Vacuum Distillation, Column ChromatographyModerate to High

Note: Specific yields for the synthesis of this compound are not widely reported in the general literature, but high yields are generally achievable for isothiocyanate synthesis from anilines under optimized conditions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures and the underlying reaction mechanisms.

experimental_workflow cluster_thiophosgene Thiophosgene Method cluster_cs2 Carbon Disulfide Method T1 Dissolve 2-Bromoaniline and Base in Solvent T2 Add Thiophosgene Solution at 0°C T1->T2 T3 Stir at Room Temperature T2->T3 T4 Aqueous Work-up and Extraction T3->T4 T5 Dry and Concentrate Organic Phase T4->T5 T6 Purify by Vacuum Distillation or Chromatography T5->T6 T_end 2-Bromophenyl isothiocyanate T6->T_end C1 Dissolve 2-Bromoaniline and Base in Solvent C2 Add Carbon Disulfide C1->C2 C3 Stir to Form Dithiocarbamate Salt C2->C3 C4 Add Desulfurizing Agent C3->C4 C5 Stir until Reaction is Complete C4->C5 C6 Work-up and Extraction C5->C6 C7 Dry and Concentrate Organic Phase C6->C7 C8 Purify by Vacuum Distillation or Chromatography C7->C8 C_end 2-Bromophenyl isothiocyanate C8->C_end

Figure 2. A generalized experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_mech_cs2 Carbon Disulfide Mechanism start 2-Bromoaniline R-NH₂ dithiocarbamate Dithiocarbamate Salt R-NH-C(=S)S⁻ start->dithiocarbamate + CS₂ + Base cs2 Carbon Disulfide S=C=S product This compound R-N=C=S dithiocarbamate->product + Desulfurizing Agent - S, - Other byproducts

Figure 3. A simplified reaction mechanism for the carbon disulfide method.

Conclusion

The synthesis of this compound from 2-bromoaniline is a well-established transformation that can be accomplished through multiple synthetic routes. The choice between the thiophosgene and carbon disulfide methods will often depend on the available facilities, safety considerations, and desired scale of the reaction. While the thiophosgene route is direct and often high-yielding, the inherent toxicity of the reagent necessitates specialized handling. The carbon disulfide method offers a safer alternative with a wide range of available desulfurizing agents, allowing for greater flexibility in reaction optimization. This guide provides the foundational knowledge and procedural outlines for researchers to successfully synthesize this important chemical intermediate.

References

Spectroscopic Profile of 2-Bromophenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromophenyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain them.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.65dd7.9, 1.4H-6
7.40td7.7, 1.4H-4
7.28td7.8, 1.8H-5
7.21dd8.1, 1.8H-3

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
142.0N=C=S
134.1C-Br
131.0C-4
129.8C-6
128.2C-5
127.9C-3
111.8C-NCS

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2100 - 2030Strong, BroadAsymmetric N=C=S stretch
1585, 1465, 1435Medium - StrongAromatic C=C stretching
~750StrongC-Br stretch
~750Strongortho-disubstituted benzene (B151609) C-H bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
213/215High[M]⁺ (Molecular ion)
134Moderate[M - Br]⁺
107Moderate[C₇H₄N]⁺
76Low[C₆H₄]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard proton pulse sequence is used to acquire the spectrum.

  • Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • A carbon pulse sequence with proton decoupling (e.g., broadband decoupling) is employed.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded using a thin film between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

  • A background spectrum of the clean, empty salt plates is recorded.

  • The sample is placed in the spectrometer's sample compartment.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Aromatic Isothiocyanate Group: A Technical Guide to its Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiocyanate functional group (-N=C=S) attached to an aromatic ring is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and reactivity profile make it a versatile tool for creating covalent inhibitors and probes to study biological systems. This technical guide provides an in-depth exploration of the reactivity of the aromatic isothiocyanate group, offering a comprehensive overview of its synthesis, key reactions, and applications, supported by quantitative data and detailed experimental protocols.

Core Concepts: Understanding the Reactivity

The reactivity of the isothiocyanate group is primarily dictated by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack by various biological nucleophiles, most notably the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues in proteins. When attached to an aromatic ring, the reactivity of the isothiocyanate is modulated by the electronic properties of the ring and its substituents.

Aromatic isothiocyanates are generally less reactive than their aliphatic counterparts. This is attributed to the electron-delocalizing effect of the aromatic ring, which stabilizes the isothiocyanate group. However, the reactivity can be finely tuned by introducing electron-withdrawing or electron-donating groups onto the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease reactivity by donating electron density to the ring and the isothiocyanate group.[1] This predictable modulation of reactivity is a key advantage in the design of targeted covalent inhibitors.

Synthesis of Aromatic Isothiocyanates

A variety of synthetic methods are available for the preparation of aromatic isothiocyanates, with the choice of method often depending on the nature of the substituents on the aromatic ring and the desired scale of the reaction. Common methods include the reaction of primary aromatic amines with thiophosgene (B130339) or its less toxic equivalents, and the decomposition of dithiocarbamate (B8719985) salts.[2][3]

One widely applicable method involves the one-pot reaction of an aromatic amine with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent.[4][5] This approach avoids the use of highly toxic reagents and is amenable to a wide range of substituted anilines.

Key Reactions of Aromatic Isothiocyanates

The hallmark reaction of aromatic isothiocyanates is their susceptibility to nucleophilic attack. This reactivity is the basis for their use in bioconjugation and as covalent modifiers of proteins. Other important reactions include cycloadditions and reductions.

Nucleophilic Attack

The reaction with nucleophiles, particularly amines and thiols, is the most biologically relevant reaction of aromatic isothiocyanates. The reaction with an amine yields a thiourea, while the reaction with a thiol forms a dithiocarbamate.

// Reactants Aryl_NCS [label="Ar-N=C=S"]; Nucleophile [label="Nu-H"];

// Products Thiourea [label="Ar-NH-C(=S)-Nu (from Amine)"]; Dithiocarbamate [label="Ar-NH-C(=S)-S-R' (from Thiol)"];

// Reaction Arrows Aryl_NCS -> Thiourea [label="+ R-NH₂"]; Aryl_NCS -> Dithiocarbamate [label="+ R'-SH"]; } /dot

Caption: General reaction of an aromatic isothiocyanate with an amine or a thiol.

Cycloaddition Reactions

Aromatic isothiocyanates can participate in cycloaddition reactions with various dienophiles and dipolarophiles to form a range of heterocyclic compounds. These reactions are valuable in synthetic organic chemistry for the construction of complex molecular scaffolds.

Reduction

The isothiocyanate group can be reduced to the corresponding isocyanide or amine under various reducing conditions. This transformation can be useful in multi-step synthetic sequences.

Quantitative Analysis of Reactivity

The reactivity of aromatic isothiocyanates can be quantified by measuring their reaction rates with a standard nucleophile. The second-order rate constant (k) is a direct measure of this reactivity. The Hammett equation can be applied to correlate the reaction rates of a series of substituted aromatic isothiocyanates with the electronic properties of the substituents, providing a quantitative understanding of structure-activity relationships.[6][7]

The Hammett equation is given by: log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which is characteristic of nucleophilic attack on the isothiocyanate carbon.

Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenyl Isothiocyanates with Glycine

Substituent (X) in X-C₆H₄-NCSσₚSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
4-OCH₃-0.27Data not available
4-CH₃-0.17Data not available
H0.00k₀ (Reference)
4-Cl0.23Data not available
4-NO₂0.78Data not available

Experimental Protocols

Synthesis of a Substituted Aromatic Isothiocyanate: 4-Chlorophenyl Isothiocyanate

This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates.[8]

Materials:

Procedure:

  • In a well-ventilated fume hood, add 255 g (2 moles) of 4-chloroaniline slowly to a vigorously stirred mixture of 249 g (2.16 moles) of thiophosgene in 3.5 L of water over a period of 30 minutes.

  • Continue stirring for an additional 30 minutes.

  • Separate the resulting dark brown oil and wash it with 50 mL of 10% hydrochloric acid.

  • Transfer the washed oil to a flask for steam distillation. Immerse the flask in an oil bath heated to 120°C and pass dry steam through the mixture.

  • Discard the initial distillate, which contains excess thiophosgene.

  • Collect the isothiocyanate, which will distill with the water as an oil and solidify upon cooling.

  • Recrystallize the crude product from ethyl alcohol to obtain white needles of 4-chlorophenyl isothiocyanate.

Kinetic Analysis of the Reaction of an Aromatic Isothiocyanate with an Amine by UV-Vis Spectroscopy

This protocol outlines a general method for determining the second-order rate constant of the reaction between an aromatic isothiocyanate and an amine.[2]

Materials:

  • Aromatic isothiocyanate (e.g., phenyl isothiocyanate)

  • Amine nucleophile (e.g., glycine)

  • Buffer solution (e.g., phosphate (B84403) buffer at a specific pH)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of the aromatic isothiocyanate and the amine in the chosen buffer.

  • Set the spectrophotometer to monitor the reaction at a wavelength where the product (thiourea) has a significant absorbance, and the reactants have minimal absorbance.

  • Equilibrate the buffer solution in the cuvette to the desired reaction temperature.

  • Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette containing the amine solution (in excess to ensure pseudo-first-order kinetics).

  • Immediately start recording the absorbance at regular time intervals until the reaction is complete.

  • Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the amine: k = k_obs / [Amine].

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_ITC Prepare Isothiocyanate Stock Solution Initiate Initiate Reaction with Isothiocyanate Prep_ITC->Initiate Prep_Nuc Prepare Nucleophile Stock Solution Equilibrate Equilibrate Nucleophile in Cuvette Prep_Nuc->Equilibrate Prep_Buffer Prepare Buffer Solution Prep_Buffer->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Plot_Data Plot ln(Abs) vs. Time Monitor->Plot_Data Calc_k_obs Determine k_obs from Slope Plot_Data->Calc_k_obs Calc_k Calculate Second-Order Rate Constant (k) Calc_k_obs->Calc_k

Caption: Workflow for kinetic analysis of an isothiocyanate-amine reaction.

Factors Influencing Reactivity

The reactivity of the isothiocyanate group on an aromatic ring is a multifactorial property influenced by the interplay of electronic and steric effects.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_nucleophile Nucleophile Properties cluster_conditions Reaction Conditions Reactivity Aromatic Isothiocyanate Reactivity EWG Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Increases Reactivity Reactivity->EWG EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) Decreases Reactivity Reactivity->EDG Ortho Ortho Substituents Hinders Nucleophilic Attack Decreases Reactivity Reactivity->Ortho Basicity Basicity/Nucleophilicity Stronger Nucleophiles React Faster Reactivity->Basicity Steric_Nuc Steric Bulk Hindered Nucleophiles React Slower Reactivity->Steric_Nuc Solvent Solvent Polarity Reactivity->Solvent pH pH of the Medium Reactivity->pH

Caption: Key factors influencing the reactivity of aromatic isothiocyanates.

Applications in Drug Discovery and Bioconjugation

The tunable reactivity of aromatic isothiocyanates makes them invaluable in the field of drug discovery. They are frequently employed as "warheads" in the design of targeted covalent inhibitors, which form a permanent bond with a specific amino acid residue in the target protein. This can lead to increased potency, prolonged duration of action, and improved therapeutic outcomes.

In the realm of bioconjugation, aromatic isothiocyanates are used to label proteins and other biomolecules with fluorescent dyes, biotin, or other tags. This enables the study of protein localization, interactions, and dynamics within complex biological systems. The ability to control the reactivity through substituent effects allows for selective labeling under specific conditions.

Conclusion

The aromatic isothiocyanate group is a powerful and versatile functional group with a rich chemistry and a wide range of applications. Its reactivity, which can be rationally modulated through the electronic effects of substituents on the aromatic ring, makes it an ideal tool for researchers in medicinal chemistry, chemical biology, and drug development. A thorough understanding of the principles outlined in this guide will empower scientists to effectively utilize the unique properties of aromatic isothiocyanates in their research endeavors.

References

An In-depth Technical Guide to 2-Bromophenyl isothiocyanate: Chemical Structure, Functional Groups, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromophenyl isothiocyanate is an organosulfur compound that serves as a versatile reagent in organic synthesis and a building block for various heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its unique chemical structure, featuring a brominated aromatic ring and a highly reactive isothiocyanate group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Functional Groups

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a bromine atom and an isothiocyanate group at positions 1 and 2, respectively. The key functional groups that dictate its chemical behavior are:

  • Phenyl Group: The aromatic ring provides a rigid scaffold and influences the electronic properties of the other functional groups. It can participate in aromatic substitution reactions, although the presence of the electron-withdrawing bromo and isothiocyanate groups can affect its reactivity.

  • Bromo Group: The bromine atom is a halogen functional group that acts as a good leaving group in nucleophilic substitution reactions and is crucial for cross-coupling reactions, such as those used in the synthesis of complex molecules.

  • Isothiocyanate Group (-N=C=S): This is the most reactive functional group in the molecule. The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity is central to its use in the synthesis of a wide array of derivatives, including thioureas, thiazoles, and other heterocyclic systems.[1]

Caption: Key functional groups of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol
CAS Number 13037-60-0
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 257 °C at 770 mmHg
Density 1.591 g/mL at 25 °C
Refractive Index (n20/D) 1.6843
Flash Point 113 °C (235.4 °F) - closed cup
SMILES String BrC1=CC=CC=C1N=C=S
InChI Key PAFORXDSYWMYGP-UHFFFAOYSA-N

Synthesis and Reactivity

This compound is typically synthesized from 2-bromoaniline. A general and widely applicable method for the preparation of aryl isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide in the presence of a base, followed by treatment with a reagent like lead nitrate (B79036) or ethyl chloroformate to facilitate the elimination of hydrogen sulfide.[3]

The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate carbon atom. It readily undergoes addition reactions with a wide range of nucleophiles, making it a valuable precursor for the synthesis of various heterocyclic systems.

Experimental Protocols

Synthesis of 2-Aminobenzothiazoles

A significant application of this compound is in the synthesis of 2-aminobenzothiazole (B30445) derivatives, which are important scaffolds in medicinal chemistry.[4] A copper-catalyzed methodology provides an efficient route to these compounds.[5][6]

Reaction Scheme:

Synthesis_of_2_Aminobenzothiazoles reagent1 2-Bromophenyl isothiocyanate product 2-Aminobenzothiazole Derivative reagent1->product reagent2 Amine (R-NH2) reagent2->product catalyst CuI (5 mol%) catalyst->product solvent Ethanol (B145695) solvent->product conditions Microwave 130 °C, 30 min conditions->product

Caption: Synthesis of 2-Aminobenzothiazoles from this compound.

Detailed Protocol:

  • To a microwave reactor tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and Copper(I) iodide (CuI) (0.05 mmol).

  • Add ethanol (3 mL) as the solvent.

  • Seal the tube and place it in a microwave reactor.

  • Heat the reaction mixture to 130 °C and maintain this temperature for 30 minutes.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-aminobenzothiazole derivative.

This protocol is noted for its efficiency, use of an environmentally benign solvent, and the absence of ligands and bases.[5][6]

Synthesis of 1,3,5-Oxadiazine Derivatives

While this specific synthesis uses 2-bromobenzoyl isothiocyanate, it serves as an excellent example of the reactivity of the isothiocyanate group in the synthesis of complex heterocycles.[7]

Detailed Protocol:

  • A solution of 2-bromobenzoyl isothiocyanate (10 mmol) in acetonitrile (B52724) (10 mL) is added to a solution of N-(1-amino-2,2,2-trichloroethyl)acetamide (10 mmol) in acetonitrile (15 mL).

  • The mixture is heated to boiling and then left at room temperature for 12 hours.

  • The resulting precipitate of the intermediate thiourea (B124793) is filtered, washed with acetonitrile, and purified by recrystallization.

  • The purified thiourea is then treated with dicyclohexylcarbodiimide (B1669883) (DCC) in acetonitrile and refluxed for one hour to yield the final 1,3,5-oxadiazine derivative.[7]

Applications in Drug Development and Research

The derivatives of this compound, rather than the compound itself, are of primary interest in drug discovery and development. The isothiocyanate functional group is a well-known pharmacophore, and compounds containing this moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][8]

  • Anticancer Activity: Derivatives of this compound, such as certain 2-aminobenzothiazoles, have been investigated for their potential as anticancer agents. For example, N-(1,3-benzothiazol-2-yl)benzamide (SIBO), synthesized from a related precursor, has shown dose-dependent growth inhibition against breast cancer cell lines, reducing the viability of MDA-MB-231 cells by up to 52% at a concentration of 10 µg/mL.[4]

  • Antimicrobial Activity: The 2-aminobenzothiazole scaffold is a known pharmacophore with antimicrobial properties. The synthesis of a library of these compounds from this compound allows for the exploration of their efficacy against various bacterial and fungal strains.

  • Synthesis of Bioactive Heterocycles: this compound is a key starting material for the synthesis of various other heterocyclic compounds, such as 1,4-dihydro-3,1-benzoxazine-2-thiones, which are also of interest in medicinal chemistry.[9]

Conclusion

This compound is a valuable and reactive building block in organic and medicinal chemistry. Its distinct functional groups, particularly the electrophilic isothiocyanate moiety and the synthetically versatile bromo group, enable the construction of a diverse array of heterocyclic compounds. The derivatives of this compound have shown promising biological activities, highlighting the importance of this reagent in the ongoing search for new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working in drug development and related fields to utilize this compound in their synthetic endeavors.

References

Physical properties of 2-Bromophenyl isothiocyanate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of 2-Bromophenyl isothiocyanate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a chemical compound with distinct physical characteristics that are crucial for its handling, application, and purification in a laboratory setting.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for experimental design, particularly in distillation and reaction setup.

Physical PropertyValueConditions
Boiling Point257 °Cat 770 mmHg[1]
118 °Cat 8 mmHg[2]
Density1.591 g/mLat 25 °C[1][2][3]

Experimental Protocols

Accurate determination of physical properties such as boiling point and density is fundamental in chemical analysis. The following are detailed methodologies for these measurements.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4][5][6] The Thiele tube method is a common and effective technique for this determination, especially for small sample volumes.[4][7]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (e.g., Bunsen burner or oil bath)

  • Liquid paraffin (B1166041) or other high-boiling point liquid

Procedure:

  • A small amount of the this compound is placed into the small test tube.

  • The capillary tube, with its sealed end facing upwards, is then placed into the test tube containing the liquid sample.[4]

  • The test tube is securely attached to the thermometer.

  • This assembly is then placed into the Thiele tube, which is partially filled with liquid paraffin.

  • The side arm of the Thiele tube is gently heated.[4][7]

  • As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[4][7]

  • The heating is then stopped, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4][7]

Determination of Density

Density is a measure of mass per unit volume. For a liquid like this compound, this can be determined with high accuracy using a pycnometer or, more simply, with a measuring cylinder and a balance.[8]

Apparatus:

  • Graduated measuring cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance

  • The liquid sample (this compound)

Procedure:

  • The mass of the clean, dry measuring cylinder is recorded using the electronic balance.[8][9]

  • A specific volume of this compound is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.[8]

  • The measuring cylinder containing the liquid is then reweighed to determine the combined mass.[8][9]

  • The mass of the liquid is calculated by subtracting the mass of the empty measuring cylinder from the combined mass.[9]

  • The density is then calculated using the formula: Density = Mass / Volume.[8]

  • For improved accuracy, it is recommended to repeat the measurement several times and calculate the average.[8]

Visualization of Experimental Workflow

The logical flow of determining the physical properties of this compound is illustrated in the diagram below.

G Workflow for Determining Physical Properties of this compound cluster_0 Boiling Point Determination cluster_1 Density Determination cluster_2 Final Data A Sample Preparation B Apparatus Assembly (Thiele Tube) A->B C Heating B->C D Observation of Bubbles C->D E Cooling and Measurement D->E F Record Boiling Point E->F M Tabulate Results F->M G Weigh Empty Cylinder H Add Known Volume of Sample G->H I Weigh Filled Cylinder H->I J Calculate Mass of Sample I->J K Calculate Density J->K L Record Density K->L L->M

Caption: Workflow for determining physical properties.

References

Solubility Profile of 2-Bromophenyl Isothiocyanate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromophenyl isothiocyanate. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on predicted solubility based on the physicochemical properties of the molecule and data from structurally similar compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various organic solvents and illustrates a common synthetic application.

Predicted Solubility Profile

This compound (C₇H₄BrNS) is a bifunctional molecule containing a polar isothiocyanate group (-N=C=S) and a nonpolar bromophenyl ring. This structure dictates its solubility, following the principle of "like dissolves like." The presence of the polar functional group suggests good solubility in polar organic solvents, while the aromatic ring allows for interactions with nonpolar and aromatic solvents.

Based on qualitative data for analogous compounds such as phenyl isothiocyanate and 4-bromophenyl isothiocyanate, the following solubility profile in common laboratory solvents is predicted. Phenyl isothiocyanate is reported to be soluble in polar organic solvents like ethanol, acetone (B3395972), and dichloromethane, with minimal solubility in water.[1][2] Similarly, 1-bromo-4-isothiocyanato-benzene is expected to be soluble in polar organic solvents like DMF and DMSO but have limited solubility in nonpolar solvents.[3]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
AcetonePolar AproticHighThe polar nature of both acetone and the isothiocyanate group allows for strong dipole-dipole interactions.
EthanolPolar ProticHighThe isothiocyanate group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl group of ethanol.
Methanol (B129727)Polar ProticHighSimilar to ethanol, methanol can engage in hydrogen bonding with the solute.
Dichloromethane (DCM)Polar AproticHighDCM's polarity is sufficient to dissolve the polar portion of the molecule, while also interacting with the phenyl ring.
Chloroform (B151607)Polar AproticHighSimilar to DCM, chloroform is a good solvent for moderately polar organic compounds.
Ethyl AcetatePolar AproticModerate to HighOffers a balance of polarity to interact with the isothiocyanate group and nonpolar character to dissolve the bromophenyl ring.
Toluene (B28343)Nonpolar AromaticModerateThe aromatic ring of toluene can interact with the bromophenyl ring of the solute via π-π stacking.
Hexane (B92381)Nonpolar AliphaticLowThe significant difference in polarity between hexane and the isothiocyanate group limits solubility.
WaterPolar ProticVery LowThe hydrophobic bromophenyl ring significantly outweighs the polarity of the isothiocyanate group, leading to poor aqueous solubility. For context, the aqueous solubility of the related 4-bromophenyl isothiocyanate is reported to be 11.56 mg/L at 25 °C.[4]

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method , followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) for quantification.[5]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (HPLC grade)

  • Glass vials with tight-sealing caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Clarification:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed for several hours to permit the settling of the undissolved solid.

    • For a more complete separation, centrifuge the vial at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining suspended solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same HPLC conditions.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting value is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

Synthetic Workflow

This compound is a valuable intermediate in organic synthesis, frequently used in the preparation of heterocyclic compounds. One common application is the synthesis of 2-aminobenzothiazole (B30445) derivatives through reaction with various amines.[6]

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A This compound C Thiourea Intermediate Formation A->C B Amine (Primary or Secondary) B->C D Intramolecular Cyclization (e.g., Cu-catalyzed) C->D Base/Catalyst E 2-Aminobenzothiazole Derivative D->E

General workflow for 2-aminobenzothiazole synthesis.
Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A 1. Sample Preparation (Excess Solute in Solvent) B 2. Equilibration (Shaking at Constant Temp.) A->B C 3. Phase Separation (Settling/Centrifugation) B->C D 4. Supernatant Filtration C->D E 5. Dilution D->E F 6. HPLC Analysis E->F G 7. Solubility Calculation F->G vs. Calibration Curve

Workflow for solubility determination.

References

Potential Biological Activities of 2-Bromophenyl Isothiocyanate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds recognized for their diverse biological activities. This technical guide provides an in-depth overview of the potential biological activities of derivatives of 2-Bromophenyl isothiocyanate, a synthetic ITC. While research on this specific scaffold is emerging, this document consolidates the existing data on its anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are presented, alongside a summary of quantitative data in structured tables. Furthermore, key synthetic pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical transformations. This guide aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound derivatives.

Introduction: The Versatility of Isothiocyanates

Isothiocyanates (-N=C=S) are a group of compounds that have garnered significant attention in the scientific community for their wide array of biological activities.[1] Naturally occurring ITCs are often derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[2] Their biological effects are broad, encompassing anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The electrophilic nature of the isothiocyanate group allows for covalent interaction with various biological macromolecules, which is believed to be a key mechanism underlying their bioactivity.

This guide focuses specifically on the derivatives of this compound, a synthetic analog. The introduction of a bromine atom at the ortho position of the phenyl ring can significantly influence the electronic and steric properties of the molecule, potentially leading to altered biological activity compared to other phenyl isothiocyanates. This document will delve into the synthesis of various derivatives, including thioureas and salicylanilides, and explore their documented biological potential.

Synthesis of this compound Derivatives

The isothiocyanate functional group serves as a versatile building block for the synthesis of a variety of heterocyclic and open-chain compounds. The primary reaction involves the addition of a nucleophile to the electrophilic carbon atom of the isothiocyanate.

General Synthesis of Thiourea (B124793) Derivatives

A common class of derivatives synthesized from this compound are substituted thioureas. These are typically prepared through the reaction of this compound with a primary or secondary amine.

G 2-Bromophenyl\nisothiocyanate 2-Bromophenyl isothiocyanate Substituted\nThiourea Derivative Substituted Thiourea Derivative 2-Bromophenyl\nisothiocyanate->Substituted\nThiourea Derivative + R-NHR' Primary/Secondary\nAmine (R-NHR') Primary/Secondary Amine (R-NHR') Primary/Secondary\nAmine (R-NHR')->Substituted\nThiourea Derivative Solvent\n(e.g., Ethanol) Solvent (e.g., Ethanol) Solvent\n(e.g., Ethanol)->Substituted\nThiourea Derivative G cluster_0 Synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide 2-Bromophenylamine 2-Bromophenylamine Reaction Reaction 2-Bromophenylamine->Reaction Salicyloyl chloride Salicyloyl chloride Salicyloyl chloride->Reaction N-(2-bromo-phenyl)-2-hydroxy-benzamide N-(2-bromo-phenyl)-2-hydroxy-benzamide Reaction->N-(2-bromo-phenyl)-2-hydroxy-benzamide G Isothiocyanate\nDerivative Isothiocyanate Derivative NF-κB Pathway NF-κB Pathway Isothiocyanate\nDerivative->NF-κB Pathway Inhibition MAPK Pathway MAPK Pathway Isothiocyanate\nDerivative->MAPK Pathway Modulation Apoptosis Pathway Apoptosis Pathway Isothiocyanate\nDerivative->Apoptosis Pathway Induction Inflammation Inflammation NF-κB Pathway->Inflammation Leads to Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Regulates Cell Death Cell Death Apoptosis Pathway->Cell Death Induces

References

2-Bromophenyl Isothiocyanate: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl isothiocyanate is a versatile reagent in organic synthesis, primarily recognized for its role as a key building block in the construction of various heterocyclic compounds, many of which exhibit significant pharmacological activity. Its unique structure, featuring both a reactive isothiocyanate group and a synthetically adaptable bromo substituent, makes it a valuable tool in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₇H₄BrNS
Molecular Weight 214.08 g/mol
CAS Number 13037-60-0
Appearance Colorless to pale yellow liquid
Boiling Point 257 °C at 770 mmHg
Density 1.591 g/mL at 25 °C
Refractive Index n20/D 1.6843

Discovery and History

The interest in this particular molecule grew with the increasing recognition of benzothiazoles and other sulfur- and nitrogen-containing heterocycles as important pharmacophores. The bromo substituent on the phenyl ring offered a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug screening.

Experimental Protocols

Synthesis of this compound from 2-Bromoaniline (B46623)

This protocol is adapted from established general methods for the synthesis of aryl isothiocyanates.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromoaniline (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.5 eq) to the cooled solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of tosyl chloride (1.1 eq) in dichloromethane.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow liquid.

Zinc-Catalyzed Synthesis of 2-Aminobenzothiazoles from this compound

This protocol describes a key application of this compound in the synthesis of medicinally relevant 2-aminobenzothiazoles.[1]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)

  • Acetonitrile (B52724) (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped vial, add this compound (1.0 eq), the desired amine (1.2 eq), and zinc(II) trifluoromethanesulfonate (10 mol%).

  • Add acetonitrile as the solvent.

  • Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding 2-aminobenzothiazole (B30445) derivative.

Applications in Drug Development & Signaling Pathway Modulation

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Of particular importance is its use in the synthesis of 2-aminobenzothiazoles, a scaffold found in numerous biologically active molecules.

Role in the Synthesis of Bioactive Benzothiazoles

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these compounds often utilizes this compound as a key starting material. The zinc-catalyzed reaction described above provides an efficient route to a diverse library of 2-aminobenzothiazoles. The bromine atom on the phenyl ring can be further functionalized using various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional diversity and the fine-tuning of biological activity.

Modulation of the Nrf2 Signaling Pathway

Isothiocyanates, as a class of compounds, are well-documented activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a battery of antioxidant and detoxification genes.

Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as isothiocyanates, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby upregulating their expression.

Benzothiazole derivatives synthesized from this compound may also act as modulators of the Nrf2 pathway. The ability to synthesize a wide array of these compounds allows for the exploration of structure-activity relationships and the development of potent and selective Nrf2 activators for the potential treatment of diseases associated with oxidative stress, such as chronic inflammatory diseases and neurodegenerative disorders.

Visualizations

Synthesis_of_2_Bromophenyl_Isothiocyanate cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Bromoaniline 2-Bromoaniline Step1 1. Formation of Dithiocarbamate (B8719985) Salt 2-Bromoaniline->Step1 CS2 Carbon Disulfide (CS₂) CS2->Step1 Et3N Triethylamine (Et₃N) Et3N->Step1 TsCl Tosyl Chloride (TsCl) Step2 2. Decomposition to Isothiocyanate TsCl->Step2 Step1->Step2 Intermediate 2-BPI This compound Step2->2-BPI

Caption: Synthesis workflow for this compound.

Zinc_Catalyzed_Synthesis 2-BPI 2-Bromophenyl Isothiocyanate Thiourea_int Thiourea Intermediate 2-BPI->Thiourea_int Amine Primary/Secondary Amine Amine->Thiourea_int Zn_cat Zn(OTf)₂ (Catalyst) Zn_cat->Thiourea_int Cyclization Intramolecular C-S Coupling Zn_cat->Cyclization Thiourea_int->Cyclization 2-ABT 2-Aminobenzothiazole Derivative Cyclization->2-ABT

Caption: Zinc-catalyzed synthesis of 2-Aminobenzothiazoles.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Isothiocyanate Isothiocyanate (e.g., from 2-BPI derivatives) Isothiocyanate->Keap1 Inactivation Maf Maf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Gene_exp Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp Transcription

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzothiazoles Using 2-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole (B30560) and its derivatives are prominent heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The synthesis of the benzothiazole scaffold is therefore of significant interest in drug discovery and development. One effective strategy for the synthesis of 2-aminobenzothiazoles involves the use of 2-bromophenyl isothiocyanate as a key precursor. This method offers a versatile route to a variety of substituted benzothiazoles through cyclization reactions with different amines.

These application notes provide detailed protocols for the synthesis of 2-aminobenzothiazoles from this compound, focusing on two distinct and efficient catalytic systems: a copper(I) iodide-catalyzed reaction under microwave irradiation and a zinc(II)-catalyzed approach.

Reaction Scheme

The general reaction for the synthesis of 2-aminobenzothiazoles from this compound is depicted below. The reaction proceeds via an initial formation of a thiourea (B124793) intermediate, followed by an intramolecular C-S bond formation to yield the final benzothiazole product.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-Bromophenyl_isothiocyanate This compound Catalyst Catalyst (CuI or Zn(II)) Amine Amine (R-NH2) 2-Aminobenzothiazole (B30445) 2-Aminobenzothiazole Catalyst->2-Aminobenzothiazole Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of 2-aminobenzothiazoles.

Experimental Protocols

Protocol 1: Copper(I) Iodide-Catalyzed Synthesis under Microwave Irradiation

This protocol describes a rapid and efficient method for the synthesis of 2-aminobenzothiazoles utilizing copper(I) iodide as a catalyst under microwave heating.[1][2][4] This method is notable for being ligand-free and utilizing a green solvent.

Materials:

  • This compound

  • Substituted amine

  • Copper(I) iodide (CuI)

  • Ethanol (B145695)

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), and copper(I) iodide (5 mol%, 0.05 mmol).

  • Add ethanol (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminobenzothiazole derivative.

Protocol 2: Zinc(II)-Catalyzed Synthesis

This protocol outlines a zinc(II)-catalyzed approach for the synthesis of a diverse range of 2-aminobenzothiazole derivatives.[3][5] This method is particularly effective for cyclic secondary amines.

Materials:

  • This compound

  • Substituted amine (including aromatic, aliphatic, primary, and secondary amines)

  • Zinc(II) catalyst (e.g., Zn(OTf)2)

  • Solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the chosen amine (1.2 mmol) in the selected solvent.

  • Add the zinc(II) catalyst (e.g., 10 mol% Zn(OTf)2).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-aminobenzothiazole product.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminobenzothiazole derivatives using the described protocols.

Table 1: Copper(I) Iodide-Catalyzed Synthesis of 2-Aminobenzothiazoles [1][2]

EntryAmineProductYield (%)
1BenzylamineN-Benzylbenzo[d]thiazol-2-amine89
2AnilineN-Phenylbenzo[d]thiazol-2-amine75
3Morpholine4-(Benzo[d]thiazol-2-yl)morpholine85
4Piperidine2-(Piperidin-1-yl)benzo[d]thiazole82
5n-ButylamineN-(n-Butyl)benzo[d]thiazol-2-amine65
6CyclohexylamineN-Cyclohexylbenzo[d]thiazol-2-amine78

Reaction conditions: this compound (1.0 mmol), amine (1.2 mmol), CuI (5 mol%), ethanol (3 mL), microwave irradiation at 130°C for 30 min.

Table 2: Zinc(II)-Catalyzed Synthesis of 2-Aminobenzothiazoles [3][5]

EntryAmineCatalystProductYield (%)
1BenzylamineZn(OTf)2N-Benzylbenzo[d]thiazol-2-amineGood
2AnilineZn(OTf)2N-Phenylbenzo[d]thiazol-2-amineModerate
3MorpholineZn(OTf)24-(Benzo[d]thiazol-2-yl)morpholineExcellent
4PyrrolidineZn(OTf)22-(Pyrrolidin-1-yl)benzo[d]thiazoleExcellent
5PiperidineZn(OTf)22-(Piperidin-1-yl)benzo[d]thiazoleExcellent
6n-PropylamineZn(OTf)2N-(n-Propyl)benzo[d]thiazol-2-amineGood

Note: "Good" and "Excellent" yields are as reported in the source literature, specific percentages were not consistently provided in a tabular format.

Experimental Workflow

The general workflow for the synthesis and purification of 2-aminobenzothiazoles from this compound is illustrated below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix this compound, Amine, and Catalyst in Solvent Reaction 2. Heat Reaction Mixture (Microwave or Conventional Heating) Reactants->Reaction Monitoring 3. Monitor Reaction by TLC Reaction->Monitoring Concentration 4. Concentrate Reaction Mixture Monitoring->Concentration Purification 5. Purify by Column Chromatography Concentration->Purification Characterization 6. Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for benzothiazole synthesis.

Conclusion

The use of this compound as a starting material provides a reliable and versatile platform for the synthesis of a wide range of 2-aminobenzothiazole derivatives. The copper-catalyzed microwave-assisted protocol offers a rapid and green synthetic route, while the zinc-catalyzed method demonstrates high efficiency, particularly with cyclic secondary amines. These protocols can be readily adopted by researchers in the field of medicinal chemistry and drug development for the synthesis of novel benzothiazole-based compounds for further biological evaluation.

References

Application Notes and Protocols: Protein Bioconjugation with 2-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in biotechnology and drug development. Isothiocyanates are reactive compounds that readily form stable covalent bonds with nucleophilic groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus. This reaction results in the formation of a stable thiourea (B124793) linkage.[1][2][3][4] 2-Bromophenyl isothiocyanate is an aryl isothiocyanate that can be used to introduce a bromophenyl functional group onto a protein. This modification can serve various purposes, including acting as a molecular probe, a linker for further functionalization, or for studying the impact of such modifications on protein structure and function.

These application notes provide a detailed protocol for the bioconjugation of proteins with this compound, including methods for purification and characterization of the resulting conjugate.

Reaction Principle

The core of this bioconjugation protocol is the reaction between the isothiocyanate group (-N=C=S) of this compound and the primary amine groups (-NH2) on the protein surface. This reaction is highly dependent on pH, with optimal conditions typically occurring in a slightly alkaline environment (pH 8.5-9.5).[3][5] At this pH, the amine groups are deprotonated and act as strong nucleophiles, attacking the electrophilic carbon atom of the isothiocyanate.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is influenced by several factors. The following table summarizes the key quantitative parameters and their typical ranges for successful protein modification with aryl isothiocyanates. Researchers should note that these are starting recommendations and empirical optimization is crucial for each specific protein and application.

ParameterRecommended RangeNotes
pH 8.5 - 9.5Higher pH deprotonates lysine amines, increasing nucleophilicity.[5] Protein stability at high pH must be considered.
Temperature 4 - 25 °CRoom temperature is often sufficient. Lower temperatures (4°C) can be used for sensitive proteins or to slow down the reaction for better control, though this may require longer incubation times.[6]
Molar Ratio (Isothiocyanate:Protein) 5:1 to 20:1This ratio should be optimized. A higher ratio increases the degree of labeling but also the risk of protein precipitation and non-specific modifications.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve reaction kinetics but may also lead to aggregation.
Reaction Time 2 - 12 hoursReaction time is dependent on temperature, pH, and molar ratio. The reaction should be monitored for optimal completion.[6]
Solvent for Isothiocyanate Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Isothiocyanates are often not readily soluble in aqueous buffers and should be dissolved in a minimal amount of organic solvent before addition to the protein solution.[7][8]

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Carbonate buffer, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., Size-Exclusion, Ion-Exchange, or Hydrophobic Interaction Chromatography)

  • Dialysis tubing or centrifugal ultrafiltration units

  • Spectrophotometer (for protein concentration and degree of labeling determination)

  • SDS-PAGE analysis equipment

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Bioconjugation Reaction protein_prep->conjugation reagent_prep Reagent Preparation (Dissolve Isothiocyanate) reagent_prep->conjugation quenching Quenching conjugation->quenching purification Purification of Conjugate (e.g., SEC, IEX) quenching->purification characterization Characterization (SDS-PAGE, Spectroscopy) purification->characterization

Caption: Experimental workflow for protein bioconjugation.

Detailed Protocol

Step 1: Protein Preparation

  • Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).

  • If the protein storage buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 9.0) using dialysis or a desalting column.[6][7]

  • Determine the precise protein concentration using a spectrophotometer (e.g., measuring absorbance at 280 nm).

Step 2: Preparation of this compound Solution

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.[8]

  • Vortex the solution to ensure the isothiocyanate is fully dissolved.

Step 3: Bioconjugation Reaction

  • Slowly add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The amount to be added depends on the desired molar ratio.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring. Protect the reaction from light if the protein is light-sensitive.[6]

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 1-2 hours at room temperature. The primary amines in the quenching buffer will react with any excess this compound.

Step 5: Purification of the Protein Conjugate

  • Remove unreacted this compound and by-products by purification. The choice of method depends on the properties of the protein and the conjugate.

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller, unreacted molecules.[9]

    • Ion-Exchange Chromatography (IEX): Can be used if the conjugation alters the overall charge of the protein.[9]

    • Dialysis or Ultrafiltration: Suitable for removing small molecule impurities.

Step 6: Characterization of the Bioconjugate

  • Degree of Labeling (DOL): The extent of modification can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the introduced bromophenyl group (the absorbance maximum for the bromophenyl group will need to be determined).

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and assess the purity and integrity of the protein. A successful conjugation may result in a slight increase in the apparent molecular weight.

  • Mass Spectrometry: For a more precise characterization, techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate and the distribution of labeling.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical reaction pathway for the bioconjugation of a protein with this compound.

reaction_pathway cluster_reactants Reactants cluster_product Product protein Protein-NH₂ (Lysine residue or N-terminus) product Protein-NH-C(S)-NH-Ar (Thiourea Linkage) protein->product Nucleophilic Attack isocyanate This compound (Ar-N=C=S) isocyanate->product

Caption: Reaction of an amine with an isothiocyanate.

Troubleshooting
  • Low Conjugation Efficiency:

    • Increase the pH of the reaction buffer (ensure protein stability).

    • Increase the molar ratio of isothiocyanate to protein.

    • Increase the reaction time or temperature.

  • Protein Precipitation:

    • Decrease the molar ratio of isothiocyanate to protein.

    • Perform the reaction at a lower temperature (4°C).

    • Reduce the protein concentration.

  • Non-specific Modification:

    • Optimize the pH to favor amine reactivity over other nucleophiles.

    • Reduce the molar excess of the isothiocyanate.

Conclusion

This document provides a comprehensive protocol for the bioconjugation of proteins with this compound. The provided guidelines for reaction conditions, purification, and characterization should enable researchers to successfully modify their proteins of interest. It is important to reiterate that the optimal conditions may vary for different proteins, and empirical optimization of the key parameters is highly recommended for achieving the desired degree of labeling while maintaining protein function and stability.

References

2-Bromophenyl Isothiocyanate: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl isothiocyanate has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive isothiocyanate group and a synthetically adaptable bromo substituent, allows for a variety of cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound, including 2-aminobenzothiazoles, quinazolin-4(3H)-ones, and 1,4-dihydro-3,1-benzoxazine-2-thiones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

I. Synthesis of 2-Aminobenzothiazoles

2-Aminobenzothiazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. This compound serves as an excellent precursor for their synthesis through intramolecular cyclization of in situ formed thiourea (B124793) intermediates. Two effective catalytic systems for this transformation are highlighted below.

A. Copper(I)-Catalyzed Microwave-Assisted Synthesis

This method provides a rapid and efficient route to 2-aminobenzothiazoles under microwave irradiation, utilizing a copper(I) iodide catalyst.[1]

Reaction Scheme:

G A 2-Bromophenyl isothiocyanate C Thiourea Intermediate A->C B Amine (R-NH2) B->C D 2-Aminobenzothiazole (B30445) C->D CuI, EtOH, Microwave, 130 °C

Caption: Copper-catalyzed synthesis of 2-aminobenzothiazoles.

Experimental Protocol:

  • In a microwave process vial, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Add ethanol (B145695) (3 mL) to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 30 minutes.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aminobenzothiazole.

Quantitative Data:

Amine SubstrateProductYield (%)Reference
Benzylamine2-(Benzylamino)benzothiazole85
Morpholine2-Morpholinobenzothiazole89
Cyclohexylamine2-(Cyclohexylamino)benzothiazole78
Aniline2-(Phenylamino)benzothiazole65
B. Zinc(II)-Catalyzed Synthesis

A zinc(II)-catalyzed approach offers an alternative, efficient method for the synthesis of 2-aminobenzothiazoles from this compound and various amines.[2]

Reaction Scheme:

G A 2-Bromophenyl isothiocyanate C Thiourea Intermediate A->C B Amine (R-NH2) B->C D 2-Aminobenzothiazole C->D Zn(OTf)2, Solvent, Heat

Caption: Zinc-catalyzed synthesis of 2-aminobenzothiazoles.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add the amine (1.1 mmol) and zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) (10 mol%).

  • Heat the reaction mixture at reflux for the time indicated by TLC monitoring until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure 2-aminobenzothiazole derivative.

Quantitative Data:

Amine SubstrateProductYield (%)Reference
Piperidine2-(Piperidin-1-yl)benzothiazole92[2]
Benzylamine2-(Benzylamino)benzothiazole88[2]
n-Butylamine2-(Butylamino)benzothiazole85[2]
Aniline2-(Phenylamino)benzothiazole75[2]

II. Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds with diverse biological activities. A straightforward synthesis involves the condensation of an isothiocyanate with anthranilic acid.

Reaction Scheme:

G A 2-Bromophenyl isothiocyanate C Thiourea Intermediate A->C B Anthranilic Acid B->C D 2-Thioquinazolin-4(3H)-one C->D Reflux E Quinazolin-4(3H)-one D->E Alkylation/Desulfurization

Caption: Synthesis of quinazolin-4(3H)-ones.

Experimental Protocol:

  • In a round-bottom flask, dissolve anthranilic acid (1.0 mmol) and this compound (1.0 mmol) in ethanol (15 mL).

  • Add triethylamine (B128534) (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The intermediate 2-mercaptoquinazolin-4(3H)-one can be further modified, for example, by S-alkylation followed by other transformations to yield a variety of quinazolin-4(3H)-one derivatives.[1]

Quantitative Data (for the initial cyclization):

Anthranilic Acid DerivativeIsothiocyanateProductYield (%)Reference
Anthranilic acidPhenyl isothiocyanate2-Mercapto-3-phenylquinazolin-4(3H)-one85[1]
5-Methylanthranilic acidButyl isothiocyanate3-Butyl-2-mercapto-6-methylquinazolin-4(3H)-oneGood

III. Synthesis of 1,4-Dihydro-3,1-benzoxazine-2-thiones

1,4-Dihydro-3,1-benzoxazine-2-thiones are another class of heterocyclic compounds accessible from this compound, typically through an intramolecular cyclization of an in situ generated intermediate.

Reaction Scheme:

G A 2-Hydroxybenzylamine Derivative C 2-(Isothiocyanatomethyl)phenol Intermediate A->C B CSCl2 B->C D 1,4-Dihydro-3,1-benzoxazine-2-thione C->D Base-mediated cyclization

Caption: Synthesis of 1,4-dihydro-3,1-benzoxazine-2-thiones.

Experimental Protocol (General approach, requires adaptation for 2-bromophenyl precursor):

The synthesis of 4-monosubstituted and 4,4-disubstituted 1,4-dihydro-3,1-benzoxazine-2-thiones has been reported.[3] A general strategy involves the in situ generation of a 2-(1-isothiocyanatoalkyl)phenol intermediate, which then undergoes base-mediated cyclization. To apply this to this compound, a synthetic route to introduce a hydroxymethyl or a substituted hydroxymethyl group ortho to the isothiocyanate would be required first.

General Procedure for Cyclization of 2-(Isothiocyanatomethyl)phenols:

  • A solution of the appropriate 2-(isothiocyanatomethyl)phenyl precursor in a suitable solvent (e.g., THF) is treated with a base (e.g., sodium hydride) at room temperature.

  • The reaction is stirred until completion as monitored by TLC.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Note: Detailed protocols starting directly from this compound for this specific heterocyclic system require further investigation and development of a multi-step synthetic sequence.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this document for the preparation of 2-aminobenzothiazoles, quinazolin-4(3H)-ones, and the general strategy towards 1,4-dihydro-3,1-benzoxazine-2-thiones provide a solid foundation for researchers in organic synthesis and drug discovery. The ability to employ different catalytic systems and reaction conditions, such as microwave irradiation, offers flexibility and efficiency in accessing these important molecular scaffolds. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new bioactive molecules.

References

Application Notes: Synthesis and Utility of Thioureas and 2-Aminobenzothiazoles from 2-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromophenyl isothiocyanate is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its reaction with primary amines and anilines serves as a robust method for synthesizing N,N'-disubstituted thioureas. These thiourea (B124793) derivatives are not only valuable compounds in their own right, possessing a range of biological activities, but they are also key precursors for the construction of more complex heterocyclic systems.[1] A primary application is the intramolecular cyclization of the resulting thioureas to form 2-aminobenzothiazoles, a privileged scaffold found in numerous pharmacologically active molecules.[2] This document provides detailed protocols and application data for these transformations.

Core Reaction Pathway

The reaction proceeds in two key stages:

  • Thiourea Formation : A primary amine or aniline (B41778) acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of this compound. This addition reaction rapidly and often quantitatively forms a stable N-(2-bromophenyl)-N'-substituted thiourea intermediate.[3]

  • Intramolecular Cyclization : In the presence of a suitable catalyst, such as copper(I) or zinc(II) salts, the thiourea intermediate undergoes an intramolecular cyclization.[4][2] This step involves the formation of a new carbon-sulfur bond, leading to the creation of the 2-aminobenzothiazole (B30445) ring system. This cyclization is a key step in creating compounds with potential applications in antimicrobial and anticancer drug discovery.[4]

G reactant reactant intermediate intermediate product product condition condition sub1 2-Bromophenyl Isothiocyanate inter N-(2-Bromophenyl)-N'-alkyl/aryl Thiourea Intermediate sub1->inter sub2 Primary Amine (R-NH2) sub2->inter prod Substituted 2-Aminobenzothiazole inter->prod Intramolecular Cyclization c1 Nucleophilic Addition c2 Cu(I) or Zn(II) Catalyst, Heat (Microwave)

Caption: General reaction pathway for the synthesis of 2-aminobenzothiazoles.

Application in Drug Discovery

The 2-aminobenzothiazole core is a well-established scaffold in medicinal chemistry, recognized for its diverse pharmacological profiles.[4] Derivatives synthesized through this pathway have shown potential as:

  • Antimicrobial Agents : Demonstrating inhibitory effects against various bacterial and fungal strains.[4]

  • Anticancer Agents : Exhibiting dose-dependent growth inhibition against cancer cell lines, such as breast cancer lines MDA-MB-231 and MCF-7.[4]

  • Enzyme Inhibitors : Acting on biological targets like bacterial DNA gyrase and topoisomerase IV.[4]

The versatility of this reaction allows for the creation of large libraries of compounds by varying the primary amine or aniline starting material, facilitating structure-activity relationship (SAR) studies crucial for drug development.

Quantitative Data Summary

The following table summarizes the results for the copper-catalyzed synthesis of various 2-aminobenzothiazole derivatives from this compound and different primary amines.

EntryAmine SubstrateProductConditionsYield (%)
1AnilineN-phenyl-1,3-benzothiazol-2-amine5 mol% CuI, Ethanol (B145695), MW, 130°C, 30 min89
24-MethylanilineN-(p-tolyl)-1,3-benzothiazol-2-amine5 mol% CuI, Ethanol, MW, 130°C, 30 min85
34-MethoxyanilineN-(4-methoxyphenyl)-1,3-benzothiazol-2-amine5 mol% CuI, Ethanol, MW, 130°C, 30 min81
44-ChloroanilineN-(4-chlorophenyl)-1,3-benzothiazol-2-amine5 mol% CuI, Ethanol, MW, 130°C, 30 min76
5BenzylamineN-benzyl-1,3-benzothiazol-2-amine5 mol% CuI, Ethanol, MW, 130°C, 30 min72
6CyclohexylamineN-cyclohexyl-1,3-benzothiazol-2-amine5 mol% CuI, Ethanol, MW, 130°C, 30 min65
(Data synthesized from reference[2])

Experimental Protocols

Protocol 1: General Synthesis of N-(2-Bromophenyl)-N'-aryl/alkyl Thioureas

This protocol describes the initial nucleophilic addition to form the thiourea intermediate.

Materials:

  • This compound (1.0 eq)

  • Selected primary amine or aniline (1.05 eq)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the selected primary amine or aniline (1.05 eq).

  • Dissolve the amine in anhydrous acetonitrile (approx. 0.5 M concentration).

  • While stirring, add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of the thiourea product often forms. If so, filter the solid product and wash it with a small amount of cold acetonitrile.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from methanol (B129727) or ethanol) or flash column chromatography to yield the pure N-(2-Bromophenyl)-N'-substituted thiourea.[5]

  • Characterize the final product using NMR, FTIR, and Mass Spectrometry.

Protocol 2: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles

This protocol details the intramolecular cyclization of the thiourea intermediate to the final heterocyclic product.

G start_end start_end process process decision decision output output start Start: Weigh Reagents reagents Combine Thiourea, CuI, and Ethanol in MW Vial start->reagents seal Seal Vial and Place in Microwave Reactor reagents->seal irradiate Irradiate at 130°C for 30 minutes seal->irradiate cool Cool to Room Temperature irradiate->cool workup Perform Aqueous Workup & Extract with Ethyl Acetate (B1210297) cool->workup dry Dry Organic Layer (e.g., with Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS, etc.) purify->characterize end End characterize->end

Caption: Workflow for copper-catalyzed synthesis of 2-aminobenzothiazoles.

Materials:

  • N-(2-Bromophenyl)-N'-substituted thiourea (1.0 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Ethanol (EtOH)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Place the N-(2-Bromophenyl)-N'-substituted thiourea (1.0 eq) and Copper(I) Iodide (CuI, 5 mol%) into a microwave synthesis vial.

  • Add ethanol to the vial to achieve a concentration of approximately 0.2-0.5 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130°C for 30 minutes.[2] Monitor the pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-aminobenzothiazole derivative.[2]

  • Confirm the structure and purity of the final compound using appropriate analytical techniques (NMR, HRMS).

References

Application of 2-Bromophenyl Isothiocyanate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenyl isothiocyanate is a versatile reagent in medicinal chemistry, primarily utilized as a building block for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a reactive isothiocyanate group and a bromine-substituted phenyl ring, allows for diverse chemical transformations and the introduction of functionalities that can modulate biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, particularly focusing on its role in the development of anticancer agents and covalent inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of heterocyclic scaffolds, most notably benzothiazoles and oxadiazoles. These core structures are present in numerous compounds with a wide range of biological activities.

  • Synthesis of 2-Aminobenzothiazoles: 2-Aminobenzothiazole (B30445) derivatives are a well-established class of compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a key precursor in the synthesis of N-substituted 2-aminobenzothiazoles. The reaction typically involves the condensation of this compound with various primary or secondary amines to form a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield the desired 2-aminobenzothiazole.

  • Synthesis of Oxadiazole Derivatives: 1,3,4-Oxadiazole and 1,3,5-oxadiazine scaffolds are important pharmacophores in drug discovery. While direct synthesis from this compound is less common, it can be a crucial starting material for multi-step syntheses of these heterocycles. For instance, it can be converted to thiosemicarbazide (B42300) intermediates which are then cyclized to form the oxadiazole ring.

  • Covalent Inhibitors: The isothiocyanate group is an electrophilic "warhead" that can form a covalent bond with nucleophilic residues (such as cysteine or the N-terminal proline) on target proteins.[1][2] This irreversible binding can lead to enhanced potency and prolonged duration of action, making isothiocyanates valuable moieties in the design of targeted covalent inhibitors.[2][3]

Experimental Protocols

Protocol 1: Synthesis of N-substituted 2-(2-bromophenylamino)benzothiazoles

This protocol describes a general method for the synthesis of 2-aminobenzothiazole derivatives from this compound and an amine.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine)

  • Copper(I) iodide (CuI)

  • Ethanol (B145695)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1 mmol), the desired amine (1.2 mmol), and Copper(I) iodide (5 mol%).

  • Add ethanol (3 mL) to the vial and seal it.

  • Place the vial in a microwave reactor and heat the mixture to 130 °C for 30 minutes.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted 2-(2-bromophenylamino)benzothiazole.

Plausible Reaction Mechanism: The reaction is thought to proceed via the formation of a thiourea intermediate, followed by a copper-catalyzed intramolecular C-S bond formation.[4][5]

Protocol 2: Cytotoxicity Determination using MTT Assay

This protocol outlines the steps for evaluating the in vitro anticancer activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

Materials:

  • Synthesized benzothiazole (B30560) derivatives

  • Human cancer cell line (e.g., HeLa, MCF-7, PANC-1)[9][10]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution[8][11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[9]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data

The following tables summarize the cytotoxic activity of various benzothiazole and isothiocyanate derivatives against different cancer cell lines. While not all compounds are directly synthesized from this compound, they represent the therapeutic potential of the resulting scaffolds.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-oneDAN-G (Pancreatic Cancer)<0.01[12]
2-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-oneA-427 (Lung Cancer)0.01[12]
2-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-oneLCLC-103H (Lung Cancer)0.01[12]
2-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-oneRT-4 (Bladder Cancer)0.01[12]
2-(benzo[d]thiazol-2-yl)-6-fluoro-2H-chromen-2-oneSISO (Cervical Cancer)0.01[12]
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic Cancer)5-100 (concentration range tested)[9]
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic Cancer)5-100 (concentration range tested)[9]

Table 2: Anticancer Activity of Isothiocyanate Derivatives

CompoundCell LineIC50 (µM)Reference
Brefeldin A-isothiocyanate derivative 6HeLa (Cervical Cancer)1.84[10]
Brefeldin A-isothiocyanate derivative 6L-02 (Normal Liver)> 80[10]
Fluorescently labeled isothiocyanate (NBDC4NCS)PC3 (Prostate Cancer)3.3[13]
Fluorescently labeled isothiocyanate (NBDC4NCS)T47D (Breast Cancer)2.8[13]
Sulforaphane (Reference)PC3 (Prostate Cancer)33.5[13]
Sulforaphane (Reference)T47D (Breast Cancer)30.4[13]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound, particularly 2-aminobenzothiazoles, exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Isothiocyanates, in general, are known to induce apoptosis through both intrinsic and extrinsic pathways. They can cause mitochondrial damage, leading to the release of cytochrome c and activation of caspases.[14] Furthermore, some isothiocyanate derivatives have been shown to inhibit the activity of deubiquitinating enzymes (DUBs), which can lead to the degradation of oncoproteins.

The benzothiazole scaffold can also contribute to the anticancer activity by targeting specific enzymes and signaling pathways. For instance, some benzothiazole derivatives have been found to inhibit topoisomerases, enzymes crucial for DNA replication and repair.

Below are diagrams illustrating a general experimental workflow and a plausible signaling pathway for apoptosis induction.

experimental_workflow start 2-Bromophenyl isothiocyanate synthesis Synthesis of Benzothiazole Derivative start->synthesis amine Amine amine->synthesis purification Purification and Characterization synthesis->purification cytotoxicity MTT Assay for Cytotoxicity (IC50) purification->cytotoxicity mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) cytotoxicity->mechanism end Lead Compound Identification mechanism->end apoptosis_pathway compound Isothiocyanate Derivative (e.g., from this compound) mitochondria Mitochondrial Damage compound->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Step-by-step synthesis of thiourea derivatives from 2-Bromophenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis and Utility of 2-Bromophenyl Thiourea (B124793) Derivatives

Introduction

Thiourea derivatives are a versatile class of organic compounds characterized by the SC(NR₂)₂ functional group. They are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The synthesis of thioureas is often straightforward, primarily involving the reaction of an isothiocyanate with a primary or secondary amine.[5][6]

This protocol focuses on the use of 2-Bromophenyl isothiocyanate as a key starting material. The presence of a bromine atom on the phenyl ring offers a strategic advantage for further molecular elaboration. This halogen can serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of additional chemical diversity and the development of complex molecular architectures. This makes this compound an attractive building block for creating libraries of novel compounds for biological screening.

Mechanism and Applications

The fundamental reaction involves the nucleophilic addition of an amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction is typically high-yielding and can often be performed under mild conditions, making it a robust method for generating diverse thiourea derivatives.[6] The resulting N-(2-bromophenyl)thiourea derivatives can be evaluated for various therapeutic applications. For instance, thiourea compounds have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase and have shown promise in targeting specific molecular pathways involved in cancer development.[2][7]

Experimental Protocol: General Synthesis of N-(2-Bromophenyl)-N'-substituted Thioureas

This protocol outlines a general procedure for the synthesis of thiourea derivatives via the reaction of this compound with various primary and secondary amines.

Materials and Equipment

  • Reagents :

    • This compound

    • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Ethanol, tert-Butanol, Tetrahydrofuran (THF))

  • Equipment :

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • Rotary evaporator

    • Melting point apparatus

    • Instrumentation for characterization (FTIR, NMR)

Procedure

  • Reactant Preparation : In a clean, dry round-bottom flask, dissolve the selected amine (1.0 eq.) in a suitable anhydrous solvent (e.g., 10-20 mL of DCM or ethanol).

  • Addition of Isothiocyanate : To the stirred amine solution, add this compound (1.0 eq.) either neat or as a solution in the same solvent. The addition can be performed dropwise at room temperature.

  • Reaction :

    • For aliphatic amines, the reaction is often exothermic and proceeds to completion at room temperature within 1-3 hours.[5]

    • For less reactive aromatic amines, the mixture may require heating under reflux for several hours (e.g., 4-10 hours) to ensure complete conversion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation (Work-up) :

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.

    • If no precipitate forms, reduce the solvent volume using a rotary evaporator. The resulting solid or oil can then be triturated with a non-polar solvent like hexane (B92381) to induce precipitation.

  • Purification :

    • Wash the filtered solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.

    • The crude product is often of high purity. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol) is recommended.[9]

  • Drying and Characterization : Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR to confirm its structure. The characteristic thiocarbonyl (C=S) signal in ¹³C NMR typically appears in the range of 178-184 ppm.[8]

Data Summary

The following table summarizes representative examples of thiourea derivatives synthesized from this compound, illustrating the versatility of the described protocol.

EntryAmine SubstrateProduct NameSolventConditionsYield (%)
1AmmoniaN-(2-Bromophenyl)thioureaEthanolRoom Temp, 12h81
2Aniline1-(2-Bromophenyl)-3-phenylthioureaEthanolReflux, 6h~90
3Benzylamine1-Benzyl-3-(2-bromophenyl)thioureaDCMRoom Temp, 2h>95
4Morpholine4-((2-Bromophenyl)carbamothioyl)morpholineTHFRoom Temp, 3h>95

Yields are typical and may vary based on specific reaction scale and conditions.

Visualized Workflow and Logic

The following diagrams illustrate the general reaction scheme and the experimental workflow for the synthesis of thiourea derivatives.

Caption: General reaction for synthesizing N-(2-Bromophenyl) thiourea derivatives.

experimental_workflow prep Reactant Preparation (Dissolve Amine in Solvent) add Addition (Add this compound) prep->add 1 react Reaction (Stir at RT or Reflux) add->react 2 workup Work-up (Cool, Filter/Evaporate) react->workup 3 purify Purification (Wash and/or Recrystallize) workup->purify 4 dry Drying (Dry under Vacuum) purify->dry 5 char Characterization (MP, FTIR, NMR) dry->char 6 product Final Product char->product

Caption: Step-by-step experimental workflow for thiourea derivative synthesis.

References

Application Notes and Protocols for the Use of 2-Bromophenyl Isothiocyanate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique enabling the assembly of peptide chains on a solid support.[1] While the primary application of SPPS is the creation of linear peptide sequences, the functionalization and structural modification of these peptides are critical for developing novel therapeutics, diagnostic tools, and research probes. Isothiocyanates are reactive compounds that readily form stable thiourea (B124793) linkages with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues.[2] This reactivity makes them valuable for peptide modification.

2-Bromophenyl isothiocyanate is a bifunctional reagent. It possesses two reactive sites: the isothiocyanate group, which targets amine nucleophiles, and a bromo-aromatic group, which can participate in reactions, notably with thiol groups under appropriate conditions. This dual reactivity opens up possibilities for its use in post-synthesis modification of peptides, particularly for inducing cyclization, a strategy often employed to enhance peptide stability, receptor affinity, and bioavailability.[3][4]

These application notes provide an overview of the potential applications of this compound in the context of SPPS, with a focus on peptide cyclization. Detailed protocols for on-resin and in-solution peptide modification are provided, based on established principles of isothiocyanate and peptide chemistry.

Key Applications
  • N-Terminal Derivatization: Similar to phenyl isothiocyanate (Edman's reagent), this compound can be used to cap the N-terminus of a peptide. This can be useful for modifying the peptide's overall charge, hydrophobicity, or for introducing a site for further chemical modification via the bromo group. This derivatization can also be used to promote specific fragmentation patterns in mass spectrometry, aiding in peptide sequencing.[5][6]

  • Intramolecular Peptide Cyclization: The primary application of this compound in peptide synthesis is as a linker for intramolecular cyclization. This is typically achieved by reacting the isothiocyanate with an N-terminal amine or a lysine side chain, followed by the reaction of the bromo group with a nucleophilic side chain, such as cysteine. This forms a stable, cyclic peptide structure.[3] The pH of the reaction is a critical parameter to control the selectivity of the isothiocyanate reaction.[2]

Data Presentation

Table 1: pH Control for Selective Isothiocyanate Reactions on Peptides

pH RangePrimary Reactive Amine Group(s)Rationale
6.5 - 7.5Primarily N-terminal α-amino groupThe N-terminal α-amino group has a lower pKa (around 8.0) than the ε-amino group of lysine (around 10.5), making it more nucleophilic at near-neutral pH.[2]
8.5 - 9.5Both N-terminal α-amino and Lysine ε-amino groupsAt a more basic pH, both primary amines are sufficiently deprotonated to react with the isothiocyanate.[2]

Table 2: Proposed Reaction Conditions for On-Resin Cyclization

ParameterConditionRationale
Reagents This compound, Diisopropylethylamine (DIPEA)DIPEA acts as a non-nucleophilic base to facilitate the reaction.
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Standard solvents for SPPS that swell the resin and dissolve reagents.
Temperature Room TemperatureSufficient for the reaction to proceed without significant side reactions.[2]
Reaction Time 2 - 12 hoursRequires optimization based on the peptide sequence.
Equivalents of Reagent 2-5 equivalents over peptideAn excess of the reagent drives the reaction to completion.

Experimental Protocols

Protocol 1: On-Resin N-Terminal to Cysteine Side-Chain Cyclization

This protocol describes the cyclization of a linear peptide containing an N-terminal amine and a cysteine residue within its sequence, while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin with a free N-terminus and a cysteine residue with a free thiol group.

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Solid Phase Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection (if necessary): Ensure the N-terminal Fmoc group is removed by treating with 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF. Ensure the cysteine side-chain protecting group is also removed.

  • Step 1: Thiourea Formation:

    • Prepare a solution of this compound (3 equivalents) in DMF.

    • Add the solution to the resin.

    • Add DIPEA (3 equivalents) to the resin slurry.

    • Shake the reaction vessel at room temperature for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

  • Step 2: Intramolecular Cyclization:

    • Swell the resin in DMF.

    • Add DIPEA (5 equivalents) to the resin slurry to create basic conditions, which facilitates the nucleophilic attack of the cysteine thiol on the bromo-aromatic ring.

    • Shake the reaction vessel at room temperature for 8-12 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol 2: In-Solution N-Terminal to Lysine Side-Chain Cyclization

This protocol is for the cyclization of a purified linear peptide in solution containing an N-terminal amine and a lysine residue.

Materials:

  • Purified linear peptide with a free N-terminus and a free lysine ε-amino group.

  • This compound

  • Acetonitrile (ACN)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Reaction vial

Procedure:

  • Peptide Dissolution: Dissolve the purified linear peptide in the sodium bicarbonate buffer at a concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in ACN.

  • Reaction Initiation: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution while stirring. The final reaction mixture should contain a sufficient amount of organic co-solvent to keep the isothiocyanate in solution.[2]

  • Reaction Progression: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress by LC-MS.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing reagent (e.g., Tris buffer) to react with any excess this compound.

  • Purification: Purify the cyclic peptide from the reaction mixture using reverse-phase HPLC.

Visualizations

On_Resin_Cyclization_Workflow Start Start: Peptide-Resin (Free N-terminus & Cys) Swell Swell Resin in DMF Start->Swell Thiourea Add 2-Bromophenyl isothiocyanate + DIPEA in DMF Swell->Thiourea Step 1: Thiourea Formation Wash1 Wash Resin (DMF, DCM) Thiourea->Wash1 Cyclize Add DIPEA in DMF Wash1->Cyclize Step 2: Cyclization Wash2 Wash Resin (DMF, DCM) Cyclize->Wash2 Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Purify Purify by HPLC Cleave->Purify End End: Purified Cyclic Peptide Purify->End

Caption: Workflow for on-resin peptide cyclization.

In_Solution_Cyclization_Workflow Start Start: Purified Linear Peptide (in pH 8.5 buffer) AddReagent Add this compound (in ACN) Start->AddReagent React React at Room Temperature (4-12 hours) AddReagent->React Monitor Monitor by LC-MS React->Monitor Quench Quench Reaction React->Quench Monitor->React Purify Purify by HPLC Quench->Purify End End: Purified Cyclic Peptide Purify->End

Caption: Workflow for in-solution peptide cyclization.

Signaling_Pathway cluster_0 Thiourea Formation cluster_1 Cyclization PeptideAmine Peptide-NH2 (N-terminus or Lys) ThioureaProduct Peptide-NH-C(S)-NH-Ph-Br PeptideAmine->ThioureaProduct + Isothiocyanate 2-Bromophenyl Isothiocyanate Isothiocyanate->ThioureaProduct + CyclicProduct Cyclic Peptide ThioureaProduct->CyclicProduct Intramolecular Reaction Thiol Peptide-Cys-SH

Caption: Chemical logic for peptide cyclization.

References

Application Notes and Protocols for Labeling Antibodies with 2-Bromophenyl Isothiocyanate for Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of labels to antibodies is a cornerstone of modern immunoassays, enabling the detection and quantification of a wide array of analytes. Isothiocyanates are a class of reagents that readily react with primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, to form stable thiourea (B124793) bonds. This reaction provides a straightforward and reliable method for antibody conjugation.

This document provides detailed protocols and application notes for the use of 2-Bromophenyl isothiocyanate as a labeling reagent for antibodies intended for use in immunoassays. While specific data for this particular reagent is limited in published literature, the protocols provided are based on well-established principles of antibody labeling with isothiocyanates. The 2-bromophenyl group can serve as a unique hapten for secondary detection or be used in applications where a defined small molecule label is required.

Principle of Labeling

The isothiocyanate group (-N=C=S) of this compound is electrophilic and reacts with nucleophilic primary amino groups (-NH2) on the antibody, primarily from lysine residues and the N-terminus, to form a stable thiourea linkage. The reaction is typically carried out in an alkaline buffer to ensure the amino groups are deprotonated and thus more reactive.

Experimental Protocols

Protocol 1: Antibody Preparation for Labeling

For successful labeling, the antibody solution must be free of any substances that contain primary amines, such as Tris buffer or sodium azide, as these will compete with the antibody for reaction with the isothiocyanate.

Materials:

  • Antibody solution (e.g., monoclonal or polyclonal IgG)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal ultrafiltration units

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

Procedure:

  • If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), it must be purified.

  • Dialysis: Dialyze the antibody solution against 1000 volumes of PBS, pH 7.4, overnight at 4°C with at least two changes of buffer.

  • Buffer Exchange: Alternatively, use a centrifugal ultrafiltration unit appropriate for the antibody's molecular weight. Exchange the buffer by repeated concentration and dilution with PBS, pH 7.4.

  • After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm (for IgG, 1 mg/mL ≈ 1.4 OD).

  • Immediately before labeling, exchange the buffer to 0.1 M Sodium Bicarbonate buffer, pH 9.0, using the same dialysis or ultrafiltration method. Adjust the final antibody concentration to 1-5 mg/mL.

Protocol 2: Labeling of Antibody with this compound

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials:

  • Prepared antibody in 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • PBS, pH 7.4

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Calculate the required volume of the isothiocyanate stock solution. A molar ratio of 20:1 to 50:1 (isothiocyanate:antibody) is a good starting point.

    • Calculation Example: For 1 mg of a 150 kDa IgG (6.67 nmol) and a 40-fold molar excess: 6.67 nmol * 40 = 266.8 nmol of isothiocyanate.

  • While gently vortexing the antibody solution, slowly add the calculated amount of the this compound stock solution.

  • Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing, protected from light.

  • After incubation, the unreacted this compound and by-products must be removed.

Protocol 3: Purification of the Labeled Antibody

Procedure:

  • Equilibrate a Sephadex G-25 size-exclusion column with PBS, pH 7.4. The column bed volume should be at least 10 times the volume of the antibody reaction mixture.

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled antibody with PBS, pH 7.4. The first colored or protein-containing fractions to elute will contain the labeled antibody. Unconjugated label will elute later.

  • Monitor the column eluate by measuring the absorbance at 280 nm. Pool the fractions corresponding to the first protein peak.

  • Determine the concentration of the purified labeled antibody and the degree of labeling (see below).

  • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

Characterization of the Labeled Antibody

The success of the labeling reaction is determined by the degree of labeling (DOL), which is the average number of this compound molecules conjugated to each antibody molecule.

Procedure for Determining Degree of Labeling (DOL):

Data Presentation

The following table presents hypothetical data from a typical antibody labeling experiment with this compound.

ParameterValue
AntibodyMouse IgG1
Initial Antibody Concentration2.0 mg/mL
Molar Ratio (Isothiocyanate:Ab)40:1
Reaction Time2 hours
Reaction Temperature25°C
Purification MethodSize-Exclusion Chromatography (G-25)
Labeled Antibody Recovery85%
Degree of Labeling (DOL)4.2 (determined by Mass Spec)
Immunoreactivity Retention>95% (determined by ELISA)

Application: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a direct ELISA to assess the immunoreactivity of the this compound-labeled antibody.

Materials:

  • Antigen-coated 96-well plate

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • This compound-labeled antibody

  • Unlabeled primary antibody (for comparison)

  • HRP-conjugated anti-2-Bromophenyl antibody (if using the label as a hapten) or HRP-conjugated secondary antibody against the primary antibody's species.

  • TMB substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coat a 96-well plate with the target antigen overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of the this compound-labeled antibody and the unlabeled primary antibody in blocking buffer.

  • Add the antibody dilutions to the wells and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • If using the label as a hapten, add the HRP-conjugated anti-2-Bromophenyl antibody and incubate for 1 hour. If assessing the primary antibody directly, add the appropriate HRP-conjugated secondary antibody.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Compare the binding curves of the labeled and unlabeled antibodies to determine if the labeling process affected the antibody's immunoreactivity.

Visualizations

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification Ab_Initial Initial Antibody (in Tris/BSA) Purification Buffer Exchange (Dialysis/UF) Ab_Initial->Purification Ab_Ready Purified Antibody (in Bicarbonate Buffer) Purification->Ab_Ready Reaction Incubation (2h, RT) Ab_Ready->Reaction Reagent 2-Bromophenyl Isothiocyanate (in DMF/DMSO) Reagent->Reaction SEC Size-Exclusion Chromatography (G-25) Reaction->SEC Labeled_Ab Purified Labeled Antibody SEC->Labeled_Ab

Caption: Workflow for labeling antibodies with this compound.

ELISA_Principle cluster_well cluster_steps A Antigen Coated Well Labeled_Ab 1. Add 2-Bromophenyl Isothiocyanate Labeled Antibody Wash1 2. Wash Labeled_Ab->Wash1 Secondary_Ab 3. Add HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 4. Wash Secondary_Ab->Wash2 Substrate 5. Add TMB Substrate Wash2->Substrate Detection 6. Measure Absorbance at 450 nm Substrate->Detection

Caption: Principle of a direct ELISA using a labeled primary antibody.

Application Notes and Protocols: 2-Bromophenyl Isothiocyanate in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Bromophenyl isothiocyanate and its derivatives as anti-inflammatory agents. The information is based on the well-established anti-inflammatory properties of the broader isothiocyanate (ITC) class of compounds. While specific quantitative data for this compound is limited in publicly available literature, the protocols and mechanisms described herein offer a robust framework for its evaluation and further development.

Introduction

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds found in cruciferous vegetables. They have garnered significant attention for their diverse biological activities, including potent anti-inflammatory effects. The primary mechanisms underlying their anti-inflammatory action involve the modulation of key signaling pathways, namely the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This compound, as a member of the aryl isothiocyanate family, is a promising candidate for the development of novel anti-inflammatory therapeutics.

Mechanism of Action: The Dual Role of Isothiocyanates in Inflammation

The anti-inflammatory effects of ITCs are primarily attributed to their ability to interact with and modulate the activity of critical signaling proteins.

1. Nrf2 Activation:

Isothiocyanates are potent activators of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. ITCs can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes. These include antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative stress, a key driver of inflammation.[1]

2. NF-κB Inhibition:

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] Isothiocyanates have been shown to inhibit the NF-κB pathway at multiple levels. They can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription. This leads to a reduction in the expression of inflammatory mediators.[2][3]

Quantitative Data on Anti-Inflammatory Activity of Phenyl Isothiocyanate Derivatives

CompoundConcentration (µM)% COX-2 InhibitionReference
Phenyl isothiocyanate50~99%[4]
2-Methoxyphenyl isothiocyanate50~99%[4]
3-Methoxyphenyl isothiocyanate50~99%[4]
Indomethacin (Control)1098.9%[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound and its derivatives.

Protocol 1: Synthesis of this compound Derivatives (General Method)

This protocol describes a general method for the synthesis of thiourea (B124793) derivatives from this compound, which can then be further modified or tested for biological activity.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Condenser (if heating is required)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve 1 equivalent of the desired amine in the anhydrous solvent in a round bottom flask.

  • Add 1 equivalent of this compound to the solution at room temperature with stirring.

  • The reaction is typically exothermic and proceeds to completion within a few hours at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating may be applied.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway responsible for the production of prostaglandins.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • Arachidonic acid (substrate)

  • This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include wells for a vehicle control (solvent only) and a positive control.

  • Add the reaction mix to all wells.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 37°C.

  • Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the vehicle control.

Protocol 3: NF-κB Luciferase Reporter Gene Assay

This cell-based assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activation

  • This compound (or derivative)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Pre-incubate the cells with the test compound for 1-2 hours.

  • Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway. Include an unstimulated control.

  • Incubate for an additional 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Protocol 4: Nrf2 Activation Assay (Western Blot for HO-1)

This protocol assesses the activation of the Nrf2 pathway by measuring the protein expression of one of its downstream targets, Heme Oxygenase-1 (HO-1).

Materials:

  • Human cell line (e.g., HaCaT, HepG2)

  • Cell culture medium and supplements

  • This compound (or derivative)

  • Positive control Nrf2 activator (e.g., sulforaphane)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibody against HO-1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control.

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Quantify the protein concentration in each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with the primary antibody against HO-1.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • An increase in the HO-1 protein band intensity indicates activation of the Nrf2 pathway.

Visualizations

Signaling Pathways

anti_inflammatory_pathways cluster_nrf2 Nrf2 Activation Pathway cluster_nfkb NF-κB Inhibition Pathway ITC 2-Bromophenyl Isothiocyanate Keap1 Keap1 ITC->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus & binds Cytoprotective_Genes Upregulation of Antioxidant & Phase II Enzymes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription Anti_inflammatory_effect_Nrf2 Anti-inflammatory Effect Cytoprotective_Genes->Anti_inflammatory_effect_Nrf2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Pro_inflammatory_Genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFκB->Pro_inflammatory_Genes translocates to nucleus & activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation ITC2 2-Bromophenyl Isothiocyanate ITC2->IKK inhibits

Caption: Dual anti-inflammatory mechanism of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Anti-inflammatory Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification COX2_Assay COX-2 Inhibition Assay Purification->COX2_Assay NFkB_Assay NF-κB Reporter Assay Purification->NFkB_Assay Nrf2_Assay Nrf2 Activation Assay (e.g., HO-1 Western Blot) Purification->Nrf2_Assay Cytokine_Assay Cytokine Measurement (TNF-α, IL-6 ELISA) Purification->Cytokine_Assay Data_Analysis IC50/EC50 Determination Statistical Analysis COX2_Assay->Data_Analysis NFkB_Assay->Data_Analysis Nrf2_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: Workflow for the development of this compound-based anti-inflammatory agents.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the known mechanisms of action of isothiocyanates, it is anticipated to exert its effects through the modulation of the Nrf2 and NF-κB signaling pathways. The provided protocols offer a comprehensive framework for the synthesis, screening, and mechanistic evaluation of this compound and its derivatives. Further research is warranted to generate specific quantitative data for this compound and to explore its therapeutic potential in various inflammatory conditions.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-bromophenyl isothiocyanate in various metal-catalyzed cross-coupling reactions. This versatile building block is a key precursor for the synthesis of a wide range of heterocyclic compounds and complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. The isothiocyanate group offers a reactive handle for subsequent transformations, making the products of these coupling reactions valuable intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. For a sterically hindered substrate such as this compound, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.[1][2][3]

Application

This reaction is particularly useful for the synthesis of 2-biarylphenyl isothiocyanates, which can be further cyclized to form dibenzothiazine derivatives or used as intermediates in the synthesis of complex ligands and pharmaceutical agents.[1]

Quantitative Data

The following table summarizes representative data for the Suzuki-Miyaura coupling of ortho-substituted aryl bromides with various arylboronic acids, which can be considered analogous to the reactivity of this compound.[1][4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane1001680-90
33-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME901875-85
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O852470-80
Experimental Protocol

General Procedure for the Suzuki-Miyaura Coupling of this compound: [5][6]

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (B84403) (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-biarylphenyl isothiocyanate.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products 2-Bromophenyl\nIsothiocyanate 2-Bromophenyl Isothiocyanate Arylboronic Acid Arylboronic Acid Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Base Base Transmetalation Transmetalation Base->Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 2-Biarylphenyl\nIsothiocyanate 2-Biarylphenyl Isothiocyanate Reductive Elimination->2-Biarylphenyl\nIsothiocyanate Product

Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[7] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8]

Application

This method is used to synthesize 2-alkynylphenyl isothiocyanates. These products are valuable precursors for the synthesis of various nitrogen and sulfur-containing heterocycles, such as benzothiazoles and quinolines, through domino Sonogashira coupling/cyclization reactions.[9]

Quantitative Data

The following table presents representative data for the Sonogashira coupling of ortho-substituted aryl bromides with terminal alkynes.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60885-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEADMF701280-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NToluene801088-98
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)PiperidineAcetonitrile (B52724)501675-85
Experimental Protocol

General Procedure for the Sonogashira Coupling of this compound: [7][10]

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (B128534) (3 mL) and anhydrous, degassed THF (7 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynylphenyl isothiocyanate.

Sonogashira_Coupling cluster_workflow Experimental Workflow Start Start Reactant_Mixing Mix this compound, Pd Catalyst, Cu(I) Source in Solvent Start->Reactant_Mixing Inert_Atmosphere Establish Inert Atmosphere (Argon) Reactant_Mixing->Inert_Atmosphere Base_Addition Add Amine Base Inert_Atmosphere->Base_Addition Alkyne_Addition Add Terminal Alkyne Base_Addition->Alkyne_Addition Reaction Heat and Stir Alkyne_Addition->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 2-Alkynylphenyl Isothiocyanate Purification->Product

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] While traditionally palladium-catalyzed, other metals like zinc can also facilitate similar transformations, particularly for the synthesis of 2-aminobenzothiazoles from this compound through an intramolecular C-N bond formation.[12]

Application

This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl derivatives. In the case of this compound, it can be employed in an intramolecular fashion to synthesize 2-aminobenzothiazoles, a privileged scaffold in medicinal chemistry.[12]

Quantitative Data

The following table summarizes the results from a zinc-catalyzed synthesis of 2-aminobenzothiazoles from this compound and various amines.[12]

| Entry | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aniline | Zn(OTf)₂ | Acetonitrile | 80 | 12 | 85 | | 2 | 4-Methylaniline | Zn(OTf)₂ | Acetonitrile | 80 | 12 | 88 | | 3 | 4-Methoxyaniline| Zn(OTf)₂ | Acetonitrile | 80 | 14 | 82 | | 4 | Benzylamine | Zn(OTf)₂ | Acetonitrile | 80 | 10 | 90 | | 5 | Morpholine | Zn(OTf)₂ | Acetonitrile | 80 | 10 | 92 |

Experimental Protocol

General Procedure for the Zinc-Catalyzed Synthesis of 2-Aminobenzothiazoles: [12]

  • To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), the respective amine (1.2 mmol, 1.2 equiv), and zinc triflate (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL).

  • Seal the tube and heat the reaction mixture to 80 °C for 10-14 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminobenzothiazole.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products 2-Bromophenyl\nIsothiocyanate 2-Bromophenyl Isothiocyanate Amine Amine Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Base Base Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Base->Amine Coordination\n& Deprotonation Oxidative Addition->Amine Coordination\n& Deprotonation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Amine Coordination\n& Deprotonation->Reductive Elimination Ar-Pd(II)-NR'R'' Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration N-Aryl Amine N-Aryl Amine Reductive Elimination->N-Aryl Amine Product Heck_Reaction cluster_workflow Experimental Workflow Start Start Reactant_Mixing Mix this compound, Alkene, Pd Catalyst, Ligand in Solvent Start->Reactant_Mixing Base_Addition Add Base Reactant_Mixing->Base_Addition Reaction Heat in Sealed Tube Base_Addition->Reaction Monitoring Monitor by GC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 2-Vinylphenyl Isothiocyanate Purification->Product

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Bromophenyl isothiocyanate with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues when working with 2-Bromophenyl isothiocyanate and various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used with this compound?

A1: The most common nucleophiles are primary and secondary amines, which react to form N,N'-disubstituted or trisubstituted thioureas.[1][2] Thiols and alcohols are also used, leading to the formation of dithiocarbamates and thiocarbamates, respectively.[3][4] Due to the presence of the ortho-bromo substituent, these initial adducts can often undergo subsequent intramolecular cyclization to form benzothiazole (B30560) derivatives.[5][6]

Q2: My reaction yield is very low. What are the likely causes?

A2: Low yields can result from several factors including the degradation of the isothiocyanate, low nucleophilicity of the reacting partner, steric hindrance, or suboptimal reaction conditions (e.g., solvent, temperature).[7] For weakly nucleophilic amines, such as those with strong electron-withdrawing groups (e.g., 4-nitroaniline), the reaction may be very slow or may not proceed at all.[7][8]

Q3: What are common side reactions to be aware of?

A3: A primary side reaction is the formation of symmetrical thioureas if the isothiocyanate reacts with the starting amine in a one-pot synthesis of unsymmetrical thioureas.[1] Hydrolysis of the isothiocyanate or the thiourea (B124793) product can also occur if water is present, especially under acidic or basic conditions with heating.[1]

Q4: How does the bromine atom in this compound affect its reactivity?

A4: The ortho-bromo group can influence the electrophilicity of the isothiocyanate carbon. More importantly, it provides a leaving group for subsequent intramolecular cyclization reactions, which is a key feature in the synthesis of 2-aminobenzothiazoles and related heterocyclic systems.[5][9]

Q5: What is the optimal pH for reacting isothiocyanates with amines versus thiols?

A5: For reactions with amines to form thioureas, a basic pH (typically 8.5-9.5) is required to ensure the amine is in its deprotonated, nucleophilic state.[10] Reactions with thiols to form dithiocarbamates are more favorable at a slightly lower pH, around 6-8.[10][11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Product Yield Degradation of this compound: Isothiocyanates can be sensitive to moisture and prolonged storage.Use freshly prepared or purified isothiocyanate. Store in a cool, dry, dark place under an inert atmosphere.[1]
Weak Nucleophile: The amine, thiol, or alcohol has low nucleophilicity (e.g., aromatic amines with electron-withdrawing groups).Increase the reaction temperature or consider using a stronger base or a catalyst to enhance nucleophilicity.[7][12] For very weak nucleophiles, a different synthetic route might be necessary.[1]
Steric Hindrance: Bulky groups on either the nucleophile or the isothiocyanate are impeding the reaction.Increase the reaction temperature, use a less sterically hindered nucleophile if possible, or employ techniques like ball milling to provide mechanical energy.[7][13]
Formation of Unexpected Byproducts Symmetrical Thiourea Formation: In the synthesis of an unsymmetrical thiourea, the intermediate isothiocyanate reacts with the starting amine.Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before adding the second amine can be effective.[1]
Hydrolysis: Presence of water in the reaction mixture.Ensure all reactants and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Product is an Oil and Will Not Crystallize Impurities Present: Residual solvents or byproducts are inhibiting crystallization.Purify the product using column chromatography. A silica (B1680970) gel column with a hexane/ethyl acetate (B1210297) gradient is a common choice.[7]
Product is Naturally Oily: Not all thiourea derivatives are crystalline solids at room temperature.If the product is viscous, try trituration by stirring it vigorously with a poor solvent (like hexane) to induce crystallization or wash away impurities.[7]
Reaction is Very Slow or Stalled Poor Reactivity of Starting Materials: Low nucleophilicity of the amine or low electrophilicity of the isothiocyanate.Increase the reaction temperature to reflux in a suitable solvent.[7] Consider changing to a more polar aprotic solvent like DMF or DMSO. For sterically hindered reactants, high-concentration conditions or mechanochemistry (ball milling) can be effective.[8][13]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on the synthesis of thioureas and benzothiazoles.

Table 1: Effect of Nucleophile Type on Reaction with this compound

Nucleophile TypeProduct TypeGeneral ReactivityTypical ConditionsReference
Primary Aliphatic AminesN,N'-Disubstituted ThioureaHighRoom temperature, various solvents (THF, MeCN, DCM)[12][14]
Primary Aromatic AminesN,N'-Disubstituted ThioureaModerate to LowMay require heating or catalysis[5][12]
Secondary AminesN,N,N'-Trisubstituted ThioureaHighRoom temperature, various solvents[5][7]
ThiolsDithiocarbamateHighpH 6-8[11][15]
AlcoholsThiocarbamateLowRequires base or catalyst, often with heating[4][16]

Table 2: Zinc(II)-Catalyzed Synthesis of 2-Aminobenzothiazoles from this compound

Reaction: this compound + Amine in the presence of Zn(OTf)₂ in Acetonitrile (B52724) at 80 °C for 12h.

AmineProductYield (%)
Aniline (B41778)2-(Phenylamino)benzo[d]thiazole85
4-Methylaniline2-(p-Tolylamino)benzo[d]thiazole90
4-Methoxyaniline2-((4-Methoxyphenyl)amino)benzo[d]thiazole92
Benzylamine2-(Benzylamino)benzo[d]thiazole82
Pyrrolidine2-(Pyrrolidin-1-yl)benzo[d]thiazole75
Data adapted from a study on zinc(II)-catalyzed synthesis of 2-aminobenzothiazole (B30445) derivatives.[5]

Experimental Protocols

Protocol 1: General Synthesis of a N,N'-Disubstituted Thiourea

This protocol describes the reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the primary amine (1.0 eq) dropwise to the stirring solution at room temperature.[14]

  • The reaction is often exothermic and proceeds rapidly. Stir the mixture for 1-2 hours at room temperature.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Phenylamino)benzo[d]thiazole via Intramolecular Cyclization

This protocol is adapted from a zinc-catalyzed approach.[5]

Materials:

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), aniline (1.2 eq), and Zn(OTf)₂ (10 mol%).

  • Add anhydrous acetonitrile as the solvent.

  • Seal the tube and heat the reaction mixture to 80 °C with stirring.

  • Maintain the temperature for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzothiazole.

Visualizations

G General Reaction Scheme cluster_reactants Reactants cluster_product Product 2-Bromophenyl_Isothiocyanate 2-Bromophenyl Isothiocyanate Adduct Thiourea, Dithiocarbamate, or Thiocarbamate Adduct 2-Bromophenyl_Isothiocyanate->Adduct Nucleophilic Attack Nucleophile Nucleophile (R-NH₂, R-SH, R-OH) Nucleophile->Adduct

Caption: Reaction of this compound with nucleophiles.

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Reagents Check Purity/Stability of Isothiocyanate Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp If reagents are pure Change_Solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) Increase_Temp->Change_Solvent If no improvement Success Reaction Successful Increase_Temp->Success If successful Add_Catalyst Add Catalyst (e.g., Base, Lewis Acid) Change_Solvent->Add_Catalyst If still slow Change_Solvent->Success If successful Alternative_Route Consider Alternative Synthetic Route Add_Catalyst->Alternative_Route If no improvement Add_Catalyst->Success If successful

Caption: A logical workflow for troubleshooting low reaction yields.

G Intramolecular Cyclization to Benzothiazole Start 2-Bromophenyl Isothiocyanate Thiourea Intermediate Thiourea Adduct Start->Thiourea Amine Primary/Secondary Amine Amine->Thiourea + Product 2-Aminobenzothiazole Derivative Thiourea->Product Cyclization (-HBr) Cyclization Intramolecular Nucleophilic Attack Catalyst Heat/ Catalyst (e.g., Zn(II), Cu(I)) Catalyst->Thiourea Catalyst->Product

Caption: Pathway from thiourea adduct to 2-aminobenzothiazole.

References

Preventing unwanted side reactions of 2-Bromophenyl isothiocyanate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromophenyl Isothiocyanate. The following information is designed to help you prevent unwanted side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side reactions when using this compound?

A1: The primary side reactions encountered during synthesis with this compound are:

  • Hydrolysis: The isothiocyanate group (-N=C=S) is susceptible to hydrolysis, especially in the presence of moisture or acid, which leads to the formation of the corresponding amine (2-bromoaniline).

  • Symmetrical Thiourea (B124793) Formation: In reactions intended to produce unsymmetrical thioureas, the starting amine can react with the newly formed isothiocyanate, leading to a symmetrical thiourea byproduct.[1]

  • Intramolecular Cyclization: The presence of the bromine atom at the ortho position can facilitate intramolecular cyclization under certain conditions, particularly in the presence of a suitable nucleophile or catalyst, leading to the formation of benzothiazole (B30560) derivatives.[2][3]

  • Polymerization: Like many isothiocyanates, this compound can undergo self-polymerization, especially upon prolonged storage or exposure to heat.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to maintain anhydrous reaction conditions. This can be achieved by:

  • Using dry solvents and reagents.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoiding acidic conditions where possible, as hydrolysis is acid-catalyzed.[4]

Q3: I am trying to synthesize an unsymmetrical thiourea, but I am observing the formation of a symmetrical thiourea byproduct. How can I prevent this?

A3: The formation of symmetrical thiourea occurs when the amine reactant attacks the isothiocyanate product. To suppress this side reaction:

  • Controlled Addition: Add the amine to the isothiocyanate solution slowly and portion-wise.

  • Stoichiometry: Use a slight excess of the isothiocyanate to ensure the complete consumption of the amine.

  • Low Temperature: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Unsymmetrical Thiourea

Symptoms:

  • The final product is a mixture of the desired unsymmetrical thiourea and a significant amount of symmetrical N,N'-bis(2-bromophenyl)thiourea.

  • TLC analysis shows multiple spots, with one corresponding to the symmetrical byproduct.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Reaction of Isothiocyanate with Starting Amine Employ a two-step, one-pot approach. First, ensure the complete formation of the isothiocyanate in situ (if applicable), and only then add the second amine.Increased yield of the desired unsymmetrical thiourea and reduced formation of the symmetrical byproduct.
Slow Reaction Rate If the amine is not very nucleophilic, consider adding a non-nucleophilic base like triethylamine (B128534) to activate the amine.Accelerated reaction rate and improved conversion to the desired product.
Steric Hindrance For sterically hindered amines, increasing the reaction temperature or extending the reaction time may be necessary. Microwave irradiation can also be effective.Overcoming steric barriers to facilitate the reaction and improve the yield.
Issue 2: Formation of an Unexpected Benzothiazole Derivative

Symptoms:

  • Characterization of the product (e.g., by NMR, MS) indicates the presence of a benzothiazole ring system instead of or in addition to the expected product.

  • This is more likely to occur when the reaction involves a nucleophile that can participate in a cyclization reaction.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Intramolecular Cyclization The ortho-bromo group can be displaced by an intramolecular nucleophilic attack, especially at elevated temperatures or in the presence of a base or a transition metal catalyst. Carefully control the reaction temperature and avoid strong bases if cyclization is not desired.Prevention of the unwanted cyclization and formation of the desired open-chain product.
Catalyst-Induced Cyclization Certain catalysts, such as copper or palladium, can promote the C-S bond formation leading to benzothiazoles.[3] If cyclization is undesired, avoid these catalysts.Selective formation of the intended product without cyclization.

Experimental Protocols

Protocol 1: General Synthesis of an N-(2-Bromophenyl)-N'-substituted Thiourea

This protocol outlines a general procedure for the synthesis of an unsymmetrical thiourea from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in the anhydrous solvent.

  • To this solution, add the substituted amine (1.0-1.1 eq) dropwise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 2-Amino-N-arylbenzothiazole via Intramolecular Cyclization

This protocol describes a method to synthesize a benzothiazole derivative, intentionally promoting the cyclization of a thiourea intermediate derived from this compound.

Materials:

  • This compound

  • Aromatic amine

  • Catalyst (e.g., Zinc(II) salt)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) and the aromatic amine (1.2 eq) in the solvent, add the catalyst (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 2-amino-N-arylbenzothiazole.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the synthesis involving this compound.

Unwanted_Side_Reactions 2-Bromophenyl\nIsothiocyanate 2-Bromophenyl Isothiocyanate Desired_Thiourea Desired_Thiourea 2-Bromophenyl\nIsothiocyanate->Desired_Thiourea + Amine (Desired Reaction) Symmetrical_Thiourea Symmetrical_Thiourea 2-Bromophenyl\nIsothiocyanate->Symmetrical_Thiourea + Starting Amine (Side Reaction) Hydrolysis_Product Hydrolysis_Product 2-Bromophenyl\nIsothiocyanate->Hydrolysis_Product + H2O (Side Reaction) Amine Amine Cyclization_Product Cyclization_Product Desired_Thiourea->Cyclization_Product Heat/Base/Catalyst (Side Reaction)

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Reaction with 2-Bromophenyl Isothiocyanate Check_Purity Check Product Purity (TLC, NMR) Start->Check_Purity Desired_Product Desired Product Obtained Check_Purity->Desired_Product Pure Side_Products Side Products Detected Check_Purity->Side_Products Impure Identify_Side_Product Identify Side Product(s) Side_Products->Identify_Side_Product Hydrolysis Hydrolysis Identify_Side_Product->Hydrolysis Amine Present Symmetrical_Thiourea Symmetrical Thiourea Identify_Side_Product->Symmetrical_Thiourea Symmetrical Adduct Cyclization Cyclization Identify_Side_Product->Cyclization Benzothiazole Optimize_Conditions Optimize Reaction Conditions Hydrolysis->Optimize_Conditions Symmetrical_Thiourea->Optimize_Conditions Cyclization->Optimize_Conditions Optimize_Conditions->Start Retry Synthesis

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Chromatographic Purification of 2-Bromophenyl Isothiocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic purification of reaction products derived from 2-bromophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction product when this compound is reacted with a primary or secondary amine?

The reaction of this compound with a primary or secondary amine typically yields a substituted thiourea (B124793). These compounds are generally stable but may require careful purification to remove unreacted starting materials and byproducts.

Q2: Which chromatographic techniques are most suitable for purifying this compound reaction products?

Silica (B1680970) gel column chromatography is the most common and effective method for purifying these reaction products on a preparative scale.[1][2] Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress and for developing the optimal solvent system for column chromatography.[1]

Q3: How can I monitor the progress of my reaction between this compound and an amine?

Thin-Layer Chromatography (TLC) is the ideal method for monitoring your reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the appearance of the product spot. A common mobile phase for this analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]

Q4: My thiourea product is streaking on the silica gel TLC plate. What could be the cause?

Peak tailing or streaking of thiourea compounds on silica gel can be caused by interactions between the slightly acidic silica gel and the basic nature of the thiourea.[3] To mitigate this, you can consider using a neutral stationary phase like neutral alumina (B75360) or deactivating the silica gel by adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-2%), to your mobile phase.[3]

Q5: Are there any stability concerns when purifying isothiocyanates or their thiourea derivatives on silica gel?

While thioureas are generally stable, isothiocyanates themselves can be reactive and may degrade on silica gel, especially if the silica is acidic or if there are nucleophilic impurities present.[4] It is advisable to perform a quick stability test by spotting the isothiocyanate on a TLC plate, letting it sit for a period, and then eluting it to see if any degradation has occurred (2D TLC can also be used for this purpose).[4] Some thioureas may also show some instability, so it is best to not let the purification process run for an extended period.[5]

Troubleshooting Guides

This guide addresses common problems encountered during the chromatographic purification of this compound reaction products.

Problem Potential Cause Suggested Solution
Low or No Yield of Purified Product The compound may have degraded on the silica gel column.[4]Test the stability of your compound on silica gel using TLC before performing column chromatography.[4] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3][4]
The polarity of the mobile phase is incorrect, leading to the compound either not eluting or eluting too quickly with impurities.[3]Optimize the solvent system using TLC to achieve a good separation and an Rf value of approximately 0.2-0.4 for your target compound.[2]
The compound is not visible on the TLC plate under UV light.Use a visualization stain. For thioureas, Grote's reagent can be used, which gives blue spots.[6] A general stain like potassium permanganate (B83412) can also be effective.
Poor Separation of Product and Starting Material The chosen solvent system has poor selectivity for the compounds.Experiment with different solvent systems. For separating a less polar starting material (this compound) from a more polar thiourea product, a gradient elution starting with a low polarity solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate) is often effective.[2]
The column was overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the mass of the silica gel.
Improperly packed column (e.g., air bubbles, cracks).[3]Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[3]
Product Elutes as a Broad Band or with Tailing Peaks Secondary interactions between the polar thiourea and the acidic silica gel.[3][7]Add a small amount of triethylamine (0.1-2%) to the mobile phase to suppress these interactions.[3]
The sample was loaded in too large a volume of solvent.[3]Dissolve the crude product in a minimal amount of solvent, preferably the initial eluting solvent, before loading it onto the column.[3] If solubility is an issue, consider dry loading the sample.[8]
Crystallization of the Product on the Column The compound has low solubility in the chosen mobile phase.Choose a solvent system in which your compound is more soluble, while still achieving good separation. A slight increase in the polarity of the mobile phase can sometimes resolve this.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Development
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the solution on the baseline of the TLC plate. Also, spot the starting materials (this compound and the amine) as references.

  • Solvent System Development:

    • Start with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.

    • Prepare a TLC developing chamber with the chosen solvent system.

    • Place the spotted TLC plate in the chamber and allow the solvent to ascend the plate.

    • Once the solvent front is near the top, remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm). The thiourea product is typically more polar and will have a lower Retention Factor (Rf) value than the this compound.

    • Adjust the solvent system to achieve an Rf value of 0.2-0.4 for the desired product. Increase the proportion of ethyl acetate to decrease the Rf and vice versa.

  • Visualization: If the compounds are not UV-active, use a staining reagent. A potassium permanganate stain is a good general-purpose stain. For specific detection of thioureas, Grote's reagent can be used.[6]

Compound Type Typical Mobile Phase (Hexane:Ethyl Acetate) Expected Rf Range
This compound9:1 to 8:20.6 - 0.8
N-Aryl-N'-alkyl-thiourea8:2 to 6:40.2 - 0.5

Note: These are approximate values and will vary depending on the specific amine used in the reaction.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude product to be purified.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).[2]

    • Pack the column by pouring the slurry in and allowing the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until it is just level with the top of the silica.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[3]

  • Sample Loading:

    • Dissolve the crude reaction product in a minimal amount of the initial eluting solvent or a slightly more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[2]

    • Dry Loading (for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution:

    • Begin eluting the column with the low-polarity solvent system developed during TLC analysis (e.g., 9:1 hexane:ethyl acetate).

    • Collect the eluate in fractions (e.g., in test tubes).

    • Gradually increase the polarity of the eluent as the column runs (gradient elution) to elute the more polar compounds (e.g., move from 9:1 to 8:2 to 7:3 hexane:ethyl acetate). This is particularly useful for separating the less polar starting isothiocyanate from the more polar thiourea product.[2]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[2]

    • Spot every few fractions on a TLC plate and elute with the solvent system that gave good separation.

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation reaction_mixture Crude Reaction Mixture develop_tlc Develop TLC Solvent System (e.g., Hexane:EtOAc) reaction_mixture->develop_tlc pack_column Pack Silica Gel Column develop_tlc->pack_column load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute_column Elute Column (Gradient Elution) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product troubleshooting_tree cluster_yield Low Yield cluster_separation Poor Separation cluster_tailing Peak Tailing/Streaking start Poor Purification Outcome check_stability Compound Unstable on Silica? start->check_stability check_overload Column Overloaded? start->check_overload check_interaction Acidic Silica Interaction? start->check_interaction stability_yes Use Neutral Alumina or Deactivated Silica check_stability->stability_yes Yes stability_no Incorrect Eluent Polarity? check_stability->stability_no No polarity_yes Re-optimize Solvent System with TLC (Rf ~0.3) stability_no->polarity_yes overload_yes Reduce Sample Load check_overload->overload_yes Yes overload_no Poor Solvent Selectivity? check_overload->overload_no No selectivity_yes Try Different Solvent System or Gradient Elution overload_no->selectivity_yes interaction_yes Add Triethylamine (0.1-2%) to Mobile Phase check_interaction->interaction_yes Yes interaction_no Improper Sample Loading? check_interaction->interaction_no No loading_yes Use Minimal Solvent Volume or Dry Loading interaction_no->loading_yes

References

Troubleshooting low reactivity of 2-Bromophenyl isothiocyanate in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 2-Bromophenyl isothiocyanate during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low reactivity with this compound?

Low reactivity is often attributed to several factors. Phenyl isothiocyanates, in general, exhibit lower reactivity compared to their aliphatic or benzyl (B1604629) counterparts due to the electronic properties of the aromatic ring.[1] The most critical parameters influencing the reaction are the pH of the reaction buffer, the molar ratio of the isothiocyanate to the biomolecule, temperature, and reaction time.[2] Suboptimal conditions, particularly incorrect pH, are the most common cause of poor conjugation efficiency.

Q2: Which amino acid residues does this compound target?

Isothiocyanates (ITCs) primarily react with non-protonated primary aliphatic amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[1] They can also react with the thiolate form of cysteine residues.[1][3] The selectivity of the reaction is highly dependent on the pH of the medium.[1][3][4][5]

Q3: What is the optimal pH for conjugation with this compound?

The optimal pH depends on the target residue.

  • For Lysine residues: A basic pH in the range of 9.0-11.0 is typically required to ensure the ε-amino group is deprotonated and thus sufficiently nucleophilic.[1][3][4][6]

  • For Cysteine residues: A slightly basic pH of 7.4-9.1 is optimal for targeting the more acidic thiol group, which exists in its reactive thiolate form in this range.[1][6] At this pH, lysine residues react more slowly, allowing for greater selectivity towards cysteines.[1][6]

Q4: Can this compound degrade in the reaction buffer?

Yes. Isothiocyanates are susceptible to hydrolysis in aqueous solutions, especially under basic conditions. This competing reaction converts the reactive isothiocyanate group into an unreactive amine, reducing the concentration of the labeling reagent available for conjugation and lowering the overall yield. To mitigate this, it is crucial to prepare the isothiocyanate solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[2][7]

In-Depth Troubleshooting Guide

Problem: Very low or no conjugate formation detected.

This section provides a step-by-step guide to diagnose and resolve poor conjugation outcomes.

Q: Step 1 - Have you verified the integrity and concentration of your starting materials?

  • This compound: The reagent can degrade upon exposure to moisture. Was the vial properly stored under inert gas and protected from light? Consider running a quality control check (e.g., NMR or IR spectroscopy) if degradation is suspected. Always dissolve the reagent in a fresh stock of anhydrous DMSO or DMF immediately before use.[2]

  • Biomolecule: Ensure the purity of your protein or peptide is high (>95%) to prevent impurities from competing in the labeling reaction.[8] Accurately determine the concentration of your biomolecule before calculating molar equivalents.

  • Buffer Contamination: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the isothiocyanate.[2][9] Use buffers like sodium bicarbonate, sodium borate, or PBS.[2]

Q: Step 2 - Are your reaction conditions optimized?

The reaction conditions are the most critical factor for success. Refer to the table below and the associated workflow diagram for guidance on optimization.

ParameterRecommended RangeRationale & Troubleshooting Tips
pH Lysine: 9.0 - 10.0Cysteine: 7.5 - 8.5The single most important parameter. The nucleophilic amine/thiol must be deprotonated.[1][2][6] If the yield is low, perform a pH screening experiment.
Molar Ratio 5- to 20-fold excess of ITCA molar excess is needed to drive the reaction to completion.[2] If precipitation occurs, reduce the excess. If labeling is low, increase the excess.
Solvent Aqueous buffer with <10% organic co-solvent (DMSO/DMF)The ITC is dissolved in an anhydrous organic solvent.[2] High concentrations of organic solvent can denature proteins.
Temperature 4°C to 25°C (Room Temp)Most reactions proceed well at room temperature.[2] Lowering the temperature (4°C) can reduce hydrolysis and side reactions but will require a longer reaction time.
Reaction Time 2 hours to OvernightStart with a 2-4 hour reaction at room temperature.[2] If the yield is low, extend the time or perform the reaction overnight at 4°C.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Low Bioconjugation Yield start Low/No Product check_reagents Step 1: Verify Reagents - ITC Quality (fresh stock?) - Biomolecule Purity (>95%?) - Buffer Composition (amine-free?) start->check_reagents check_conditions Step 2: Check Reaction Conditions - pH correct for target? - Molar Ratio sufficient? check_reagents->check_conditions Reagents OK fail Consult Further check_reagents->fail Reagents Faulty hydrolysis Step 3: Consider Side Reactions - Is ITC hydrolyzing? - Any precipitation observed? check_conditions->hydrolysis Conditions Seem OK optimize Step 4: Optimize Protocol - Perform pH titration - Vary Molar Ratio - Adjust Time/Temperature check_conditions->optimize Conditions Suboptimal hydrolysis->optimize Side Reactions Suspected success Successful Conjugation optimize->success Optimization Works optimize->fail Optimization Fails

Caption: A logical workflow for diagnosing and solving low-yield bioconjugation reactions.

Q: Step 3 - How can I assess and minimize ITC hydrolysis?

Hydrolysis is a primary competing reaction where water attacks the isothiocyanate, ultimately forming an unreactive amine and releasing CO2.

  • Assessment: To check for hydrolysis, you can analyze your ITC stock solution over time using reverse-phase HPLC. A new peak corresponding to the hydrolyzed amine byproduct (2-bromoaniline) will appear and grow as the reagent degrades.

  • Minimization:

    • Always prepare ITC stock solutions in high-quality, anhydrous DMSO or DMF.[2]

    • Add the ITC stock to the aqueous reaction buffer immediately before starting the conjugation. Do not let the ITC sit in the aqueous buffer for extended periods before adding your biomolecule.

    • If yields are still low, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to slow the rate of hydrolysis relative to the conjugation reaction.[2]

Reaction and Side-Reaction Diagram

ReactionPathway cluster_main Desired Bioconjugation Pathway cluster_side Competing Hydrolysis Pathway ITC 2-Bromophenyl Isothiocyanate Product Thiourea Conjugate ITC->Product Nucleophilic Attack Biomolecule Biomolecule-NH2 (e.g., Lysine) Biomolecule->Product ITC_side 2-Bromophenyl Isothiocyanate Byproduct Unreactive Amine (2-Bromoaniline) ITC_side->Byproduct Hydrolysis Water H2O (Water) Water->Byproduct

Caption: The desired bioconjugation reaction versus the competing hydrolysis side-reaction.

Key Experimental Protocols

Protocol 1: General Bioconjugation Reaction

This protocol provides a starting point for conjugating this compound to a protein primarily via lysine residues.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0. Ensure the buffer is free of any amine-containing contaminants.

  • Biomolecule Preparation: Dissolve your protein/peptide in the pH 9.0 reaction buffer to a final concentration of 1-5 mg/mL. If your biomolecule is stored in a buffer like Tris, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[9]

  • Isothiocyanate Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution. This solution should be used within 1-2 hours.

  • Reaction Initiation: Calculate the volume of the isothiocyanate stock solution needed to achieve a 10-fold molar excess relative to the protein. Add this volume dropwise to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.[2]

  • Purification: Remove the unreacted isothiocyanate and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

  • Analysis: Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, and mass spectrometry.

Protocol 2: pH Optimization Screening

This experiment helps determine the optimal pH for your specific biomolecule.

  • Prepare Buffers: Create a series of 0.1 M buffers with varying pH values. For example:

    • Phosphate buffer at pH 7.5

    • Phosphate or Borate buffer at pH 8.5

    • Bicarbonate/Carbonate buffer at pH 9.5

  • Set Up Reactions: Aliquot your biomolecule solution into separate reaction tubes. Perform a buffer exchange for each aliquot into one of the prepared buffers.

  • Run Parallel Conjugations: Initiate the conjugation reaction in each tube simultaneously using a consistent molar ratio of this compound (e.g., 10-fold excess).

  • Incubate and Quench: Incubate all reactions for the same amount of time (e.g., 2 hours) at room temperature. The reaction can be quenched by adding a small molecule with a primary amine (like Tris) or by immediate purification.

  • Purify and Analyze: Purify each sample using identical methods (e.g., spin desalting columns). Analyze the degree of labeling for each sample to identify which pH yielded the highest conjugation efficiency.

References

Stability of 2-Bromophenyl isothiocyanate under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Bromophenyl isothiocyanate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound, like other aryl isothiocyanates, is a reactive molecule and should be handled with care. Its stability is significantly influenced by factors such as pH, temperature, and the composition of the solvent. Generally, isothiocyanates are known to be unstable in aqueous media and their reactivity increases with rising temperature and pH.[1][2][3] For optimal stability, it is recommended to store this compound in a dry, cool, and well-ventilated place, away from moisture and incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[4][5][6][7]

Q2: How does pH affect the stability of this compound?

While specific data for this compound is limited, the stability of isothiocyanates is highly pH-dependent. They are generally more stable in acidic conditions and less stable in neutral to alkaline (basic) conditions.[3][8] At alkaline pH, the isothiocyanate group is more susceptible to hydrolysis, which can lead to the formation of the corresponding amine (2-bromoaniline) and other degradation products.[9][10][11] For experiments requiring aqueous buffers, it is advisable to use a slightly acidic pH to minimize degradation.

Q3: What is the impact of temperature on the stability of this compound?

Elevated temperatures accelerate the degradation of isothiocyanates.[2][12][13] Thermal decomposition can lead to the formation of various byproducts. For instance, studies on other isothiocyanates have shown significant degradation at temperatures as low as 37°C and rapid decomposition at boiling temperatures.[2][13] It is crucial to control the temperature during experiments and to store the compound at recommended low temperatures to ensure its integrity. The Safety Data Sheet (SDS) for this compound recommends storing it in a cool place.[4]

Q4: What are the expected degradation products of this compound?

The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis. This initially forms a thiocarbamic acid, which is unstable and rapidly decomposes to the corresponding amine (in this case, 2-bromoaniline) and carbonyl sulfide.[9] Under certain conditions, particularly at neutral to basic pH, isothiocyanates can also react with their amine degradation product to form N,N'-disubstituted thioureas.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or poor experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing, use an anhydrous aprotic solvent (e.g., acetonitrile) and store at low temperatures in a tightly sealed container.
Loss of compound during aqueous workup Hydrolysis of the isothiocyanate group in neutral or basic aqueous solutions.Perform aqueous extractions with acidic water (e.g., pH 3-5) to minimize hydrolysis. Work quickly and at low temperatures.
Formation of unexpected byproducts Reaction with nucleophilic solvents (e.g., methanol, ethanol) or buffers containing primary or secondary amines.Use aprotic solvents where possible. Avoid buffers containing nucleophilic species. If an alcohol solvent is necessary, be aware of the potential for thiocarbamate formation.[3]
Precipitate formation in the reaction mixture Possible formation of N,N'-di(2-bromophenyl)thiourea due to degradation.Analyze the precipitate to confirm its identity. To avoid this, minimize the exposure of the isothiocyanate to water and basic conditions.

Data on Isothiocyanate Stability (General)

Condition General Stability Trend for Isothiocyanates Key Observations
Acidic pH (pH 3-5) Generally stableDegradation is slow.[3]
Neutral pH (pH ~7) Moderately unstableDegradation rate increases compared to acidic pH.[3][11]
Alkaline pH (pH > 8) UnstableRapid degradation occurs.[1][3][10]
Low Temperature (e.g., 4°C) Generally stableRecommended for storage of solutions.
Room Temperature (e.g., 20-25°C) Stability is time-dependentDegradation can occur over hours to days in aqueous solutions.[14]
Elevated Temperature (e.g., >37°C) UnstableSignificant and rapid degradation.[2][13]

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol provides a framework for determining the stability of this compound under specific pH and temperature conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound over time.

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 5)

  • Thermostated incubator or water bath

  • HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis)

  • C18 HPLC column

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • For each pH and temperature condition to be tested, add a small aliquot of the stock solution to a larger volume of the pre-equilibrated buffer to achieve the desired final concentration (e.g., 10 µg/mL).

    • Ensure the initial concentration of acetonitrile is low (e.g., <1%) to minimize its effect on the aqueous environment.

  • Incubation:

    • Place the test solutions in a thermostated environment set to the desired temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Sample Analysis:

    • Immediately quench any further degradation in the withdrawn aliquot by diluting it with the mobile phase (if appropriate) or by adding an equal volume of acetonitrile and placing it in a cool environment (e.g., autosampler at 4°C).

    • Inject the sample onto the HPLC system.

  • HPLC Analysis:

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of this compound from any degradation products.

    • Monitor the elution profile at a wavelength where this compound has strong absorbance.

    • Quantify the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of the compound under each condition.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in Acetonitrile) test_solutions Prepare Test Solutions (in Aqueous Buffers) stock->test_solutions incubation Incubate at Defined pH and Temperature test_solutions->incubation sampling Sample at Time Intervals incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Kinetics, Half-life) hplc->data_analysis end end data_analysis->end Results Degradation_Pathway cluster_hydrolysis Primary Hydrolysis cluster_side_reaction Side Reaction (Neutral/Basic pH) ITC 2-Bromophenyl Isothiocyanate thiocarbamic_acid Thiocarbamic Acid (Unstable Intermediate) ITC->thiocarbamic_acid + H2O thiourea N,N'-di(2-bromophenyl)thiourea ITC->thiourea + 2-Bromoaniline amine 2-Bromoaniline thiocarbamic_acid->amine Decomposition amine->thiourea

References

Technical Support Center: Managing Reactions with 2-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, 2-Bromophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: The isothiocyanate functional group (-N=C=S) in this compound features an electrophilic carbon atom. This carbon is susceptible to nucleophilic attack by water. The presence of moisture initiates a hydrolysis reaction, leading to the decomposition of the isothiocyanate and the formation of unwanted byproducts, primarily 2-bromoaniline (B46623). This decomposition reduces the effective concentration of the starting material, resulting in lower yields of the desired product.

Q2: What are the visible signs of a degraded or moisture-contaminated bottle of this compound?

A2: While this compound is a liquid, prolonged exposure to moisture can lead to the formation of solid precipitates. These are often derivatives of the hydrolysis product. A pure reagent should be a clear liquid. Any turbidity, discoloration, or presence of solid material may indicate degradation.

Q3: How should I properly store this compound?

A3: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, refrigeration is recommended. To prevent the introduction of atmospheric moisture from repeated openings, it is best practice to aliquot the reagent into smaller, single-use vials.

Q4: What are the primary byproducts I should expect if my reaction is contaminated with water?

A4: The primary byproduct of hydrolysis is 2-bromoaniline . In a reaction mixture where an amine nucleophile is also present for the synthesis of a thiourea (B124793), the 2-bromoaniline formed from hydrolysis can potentially react with the remaining this compound to form the symmetrical urea (B33335), N,N'-bis(2-bromophenyl)urea , although this is generally a slower process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination: The isothiocyanate has been hydrolyzed by water in the solvent, reagents, or from glassware.- Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.- Dry all other reagents thoroughly. Solid reagents can be dried in a vacuum oven.
Degraded this compound: The starting material was compromised before the reaction.- Use a fresh bottle of the reagent or purify the existing stock by distillation.- Check for any visual signs of degradation in the reagent bottle.
Multiple Spots on TLC, Including a Low Rf Spot Formation of 2-bromoaniline: The polar amine byproduct will typically have a lower Retention Factor (Rf) on a silica (B1680970) gel TLC plate compared to the starting isothiocyanate and the thiourea product.- Confirm the identity of the spot by co-spotting with an authentic sample of 2-bromoaniline if available.- Improve anhydrous techniques to prevent its formation.
Formation of N,N'-bis(2-bromophenyl)urea: This symmetrical urea may appear as another byproduct spot.- The urea is typically a high-melting solid and may precipitate from the reaction mixture. Its polarity will differ from the thiourea product.- Rigorous anhydrous conditions will minimize the formation of the precursor, 2-bromoaniline.
Inconsistent Reaction Times or Results Variable Moisture Content: Fluctuations in the amount of ambient moisture or in the dryness of solvents and reagents between experiments.- Standardize the protocol for drying all components of the reaction.- Conduct reactions under a positive pressure of an inert gas (argon or nitrogen).

Data Presentation

Water Content in Solvent (ppm) Expected Yield of N-(2-bromophenyl)thiourea (%) Key Byproducts
< 10> 95%Minimal
5080 - 90%2-bromoaniline
10060 - 80%2-bromoaniline, trace N,N'-bis(2-bromophenyl)urea
> 200< 50%Significant amounts of 2-bromoaniline and N,N'-bis(2-bromophenyl)urea

Note: This data is illustrative. Actual yields will vary depending on the specific reaction conditions (e.g., temperature, reaction time, and nucleophile).

Experimental Protocols

Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction (e.g., Thiourea Synthesis)
  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be oven-dried at 120 °C for at least four hours or flame-dried under a high vacuum immediately before use.

  • Inert Atmosphere: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen). Use a bubbler to monitor the gas flow.

  • Solvent and Reagent Preparation: Use anhydrous solvents from a solvent purification system or a freshly opened bottle. Other liquid reagents should be transferred via a dry, gas-tight syringe. Solid reagents should be dried in a vacuum oven.

  • Reagent Addition: Dissolve the amine nucleophile in the anhydrous solvent within the reaction flask under an inert atmosphere.

  • Addition of this compound: Using a dry syringe, slowly add the this compound to the stirred solution of the amine. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for analyzing the reaction mixture is a mixture of hexane (B92381) and ethyl acetate.

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Hydrolysis_Pathway This compound This compound Thiocarbamic Acid Intermediate Thiocarbamic Acid Intermediate This compound->Thiocarbamic Acid Intermediate + H2O 2-Bromoaniline 2-Bromoaniline Thiocarbamic Acid Intermediate->2-Bromoaniline - CO2, - H2S

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Reagent Check Reagent Quality Start->Check_Reagent Dry_Glassware Dry Glassware Rigorously Check_Moisture->Dry_Glassware Use_Anhydrous_Solvents Use Anhydrous Solvents Check_Moisture->Use_Anhydrous_Solvents Purify_Reagent Purify or Replace Reagent Check_Reagent->Purify_Reagent Rerun_Reaction Re-run Reaction Dry_Glassware->Rerun_Reaction Use_Anhydrous_Solvents->Rerun_Reaction Purify_Reagent->Rerun_Reaction

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Catalyst Selection for Reactions with 2-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromophenyl isothiocyanate. Below you will find detailed information on catalyst selection, experimental protocols, and solutions to common issues encountered during chemical synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in the Synthesis of 2-Aminobenzothiazoles

  • Question: I am attempting to synthesize a 2-aminobenzothiazole (B30445) derivative from this compound and an amine, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic approach to troubleshooting:

    • Catalyst Inactivity: The chosen catalyst may be inactive or poisoned.

      • Solution (Zinc, Copper, Palladium, Nickel Catalysts): Ensure you are using a high-purity catalyst from a reliable source. For air-sensitive catalysts, proper handling techniques under an inert atmosphere are crucial. If you suspect catalyst poisoning, try increasing the catalyst loading or adding a ligand that can stabilize the catalytic species.[1] For copper-catalyzed reactions, the active species is Cu(I), which can be oxidized to the inactive Cu(II) state. The use of a reducing agent, like sodium ascorbate, can help maintain the copper in its active oxidation state.

    • Sub-optimal Reaction Conditions: The temperature, solvent, or base may not be ideal for the specific substrates you are using.

      • Solution (General): A systematic optimization of reaction conditions is recommended. Common solvents for these reactions include ethanol (B145695), DMF, and toluene.[2] The choice of base is also critical; common bases include potassium carbonate, cesium carbonate, and potassium phosphate.[1][3] The optimal temperature can range from room temperature to reflux, depending on the catalyst and substrates.[4]

    • Poor Substrate Reactivity: The amine you are using might be sterically hindered or electronically deactivated, leading to a sluggish reaction.

      • Solution (General): For less reactive amines, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, a more active catalyst system may be required. For example, palladium catalysts with specialized phosphine (B1218219) ligands are often effective for challenging coupling reactions.[5][6]

    • Inefficient Cyclization/Oxidation: In the synthesis of benzothiazoles, the reaction proceeds through an intermediate that needs to cyclize and then be oxidized to the final aromatic product. If the oxidation step is inefficient, the reaction may stall.

      • Solution (General): Ensure an adequate oxidant is present. In many cases, atmospheric oxygen is sufficient, especially when the reaction is run open to the air. For other systems, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or the use of DMSO as both a solvent and an oxidant can be beneficial.[4]

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing the desired 2-aminobenzothiazole, but I am also observing a significant amount of side products, making purification difficult. What are these side products and how can I minimize their formation?

  • Answer: Side product formation is a common issue and can often be addressed by fine-tuning the reaction conditions.

    • Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the starting materials can be a competing reaction.

      • Solution (Palladium and Copper Catalysis): Homocoupling is often promoted by the presence of oxygen. Ensure that your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1] The choice of ligand can also influence the extent of homocoupling.

    • Formation of Ureas or Thioureas: In reactions with amines, the formation of urea (B33335) or thiourea (B124793) byproducts can occur, especially if there is water present in the reaction mixture.

      • Solution (General): Use anhydrous solvents and reagents to minimize the formation of these byproducts.

    • Decomposition of Starting Material or Product: this compound or the product may be unstable under the reaction conditions.

      • Solution (General): Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can lead to decomposition. If the product is acid- or base-sensitive, ensure that the workup procedure is neutral.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection and reaction protocols for this compound.

Catalyst Selection

  • Question: What are the most common catalysts for reactions involving this compound, and how do I choose the best one for my application?

  • Answer: The choice of catalyst largely depends on the desired transformation. For the synthesis of 2-aminobenzothiazoles via intramolecular cyclization, several catalyst systems are effective:

    • Zinc(II) Catalysts (e.g., Zn(OAc)₂·2H₂O): These are often inexpensive, environmentally friendly, and effective for the condensation of 2-aminothiophenols with aldehydes.[7][8][9] They are a good first choice for simple cyclizations.

    • Copper Catalysts (e.g., CuI, Cu(OAc)₂): Copper catalysts are cost-effective and have shown high efficiency for the intramolecular C-S bond formation to yield 2-aminobenzothiazoles.[2][10][11] They are often superior to palladium catalysts in terms of cost.[10]

    • Palladium Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄): Palladium catalysts are highly versatile and are particularly useful for cross-coupling reactions. For the synthesis of 2-aminobenzothiazoles, they can be used to overcome the low reactivity of certain substrates, such as 2-chloroanilines.[6][12]

    • Nickel Catalysts (e.g., NiCl₂·DME/Pybox): Nickel catalysts are a less expensive alternative to palladium and can be very effective for reductive cyclization reactions.[13][14]

  • Question: Are there any metal-free catalyst options for the synthesis of 2-aminobenzothiazoles?

  • Answer: Yes, metal-free approaches have been developed. One such method involves the use of iodine as a catalyst with molecular oxygen as the oxidant in a cascade reaction of isothiocyanatobenzenes with amines.[15] This method is environmentally friendly as it avoids the use of transition-metal catalysts.

Experimental Conditions

  • Question: What are the typical reaction conditions for the synthesis of 2-aminobenzothiazoles from this compound?

  • Answer: The reaction conditions can vary significantly depending on the chosen catalyst. A general overview is provided in the tables below. It is always recommended to perform a small-scale test reaction to optimize the conditions for your specific substrates.

  • Question: Are there any specific safety precautions I should take when working with this compound?

  • Answer: Yes, this compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

    • Working in a well-ventilated fume hood.

    • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoiding inhalation of vapors and contact with skin and eyes.

Data Presentation: Catalyst Comparison for 2-Aminobenzothiazole Synthesis

The following tables summarize quantitative data for different catalytic systems used in the synthesis of 2-aminobenzothiazoles from this compound and various amines.

Table 1: Zinc(II)-Catalyzed Synthesis

CatalystAmine SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Zn(OAc)₂·2H₂OVarious aromatic and aliphatic aminesAcetonitrile (B52724)803-575-92[1][16]
Zn(OTf)₂Various anilinesGreen conditions70Not specifiedModerate to excellent[1]

Table 2: Copper-Catalyzed Synthesis

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuINoneNoneEthanol130 (MW)0.527-89[2][17]
CuI1,10-phenanthrolineK₃PO₄Toluene11012up to 95[3]
Cu(OAc)₂NoneCs₂CO₃DMF120Not specifiedup to 97[18]

Table 3: Palladium-Catalyzed Synthesis

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂BINAPLiClNot specifiedNot specifiedNot specifiedNot specified[19]
Pd(PPh₃)₄Nonet-BuOKNot specifiedNot specifiedNot specifiedup to 93[12]

Table 4: Nickel-Catalyzed Synthesis

CatalystLigandReductantSolventTemperature (°C)Time (h)Yield (%)Reference
NiCl₂·DMEPyboxZinc powderMethanolRoom TempNot specifiedHigh[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Zinc(II)-Catalyzed Synthesis of 2-Aminobenzothiazoles

  • Reaction: Synthesis of 2-(Morpholin-4-yl)benzo[d]thiazole

  • Materials: this compound, Morpholine (B109124), Zinc Acetate (B1210297) Dihydrate (Zn(OAc)₂·2H₂O), Acetonitrile.

  • Procedure:

    • To a solution of this compound (1 mmol) in acetonitrile (5 mL), add morpholine (1.2 mmol).

    • Add Zn(OAc)₂·2H₂O (10 mol%) to the reaction mixture.

    • Stir the reaction mixture at 80 °C for 3-5 hours. Monitor the reaction progress by TLC.

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired product.

Protocol 2: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles (Microwave-Assisted)

  • Reaction: Synthesis of various 2-aminobenzothiazoles

  • Materials: this compound, Amine, Copper(I) Iodide (CuI), Ethanol.

  • Procedure:

    • In a microwave reactor vial, combine this compound (1 mmol), the desired amine (1.2 mmol), and CuI (5 mol%) in ethanol (3 mL).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 30 minutes.[2][17]

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

This section provides diagrams of experimental workflows and reaction mechanisms using the DOT language.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-Bromophenyl isothiocyanate and Amine in Solvent B Add Catalyst (e.g., Zn(OAc)2, CuI) A->B 1. Reagents C Heat and Stir (Conventional or Microwave) B->C Start Reaction D Monitor by TLC/LC-MS C->D 2. Progress E Quench Reaction (if necessary) D->E Reaction Complete F Solvent Extraction E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for the synthesis of 2-aminobenzothiazoles.

copper_catalyzed_mechanism A 2-Bromophenyl isothiocyanate + Amine B Thiourea Intermediate A->B Nucleophilic Addition D Intramolecular C-S Bond Formation B->D Coordination C Cu(I) Catalyst C->D E Oxidative Addition (Cu(I) to Cu(III)) D->E Intramolecular S-Arylation F Reductive Elimination E->F C-S bond forms G 2-Aminobenzothiazole F->G H Regenerated Cu(I) F->H Catalyst Turnover H->D

Caption: Plausible mechanism for the copper-catalyzed synthesis of 2-aminobenzothiazoles.

catalyst_screening_workflow cluster_design Experiment Design cluster_execution Execution & Analysis cluster_optimization Optimization A Define Substrates: This compound + Amine B Select Catalysts: Zn, Cu, Pd, Ni A->B C Select Ligands & Bases B->C D Define Reaction Parameters: Solvent, Temperature, Time C->D E Run Parallel Reactions D->E F Analyze by LC-MS/GC-MS E->F G Determine Yield & Purity F->G H Identify Lead Catalyst System G->H I Fine-tune Conditions H->I J Scale-up Reaction I->J

Caption: Logical workflow for catalyst screening in the synthesis of 2-aminobenzothiazoles.

References

Characterization of impurities in 2-Bromophenyl isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromophenyl isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is a two-step, one-pot reaction starting from 2-bromoaniline (B46623). The first step involves the reaction of 2-bromoaniline with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurating agent to yield the final isothiocyanate product.[1][2]

Q2: What are the common impurities I should expect in the synthesis of this compound?

The primary impurities encountered during the synthesis of this compound include:

  • Unreacted 2-bromoaniline: Incomplete reaction can lead to the presence of the starting material in the final product.

  • N,N'-bis(2-bromophenyl)thiourea: This symmetrical thiourea (B124793) is a common byproduct formed from the reaction of this compound with unreacted 2-bromoaniline.[2]

  • Residual Solvents: Solvents used in the reaction and workup may be present in the final product.

  • Byproducts from the desulfurating agent: The choice of desulfurating agent can lead to specific byproducts that may need to be removed during purification.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the starting material (2-bromoaniline), the intermediate dithiocarbamate (which may remain at the baseline), and the final product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the recommended purification methods for this compound?

The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities like N,N'-bis(2-bromophenyl)thiourea and other byproducts.[3][4]

  • Distillation: If the product is a liquid and the impurities are non-volatile, vacuum distillation can be a suitable purification method.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to remove impurities.[3]

Troubleshooting Guides

Problem Possible Cause(s) Solution(s)
Low or No Product Formation 1. Incomplete formation of the dithiocarbamate intermediate. 2. Ineffective desulfurating agent. 3. Reaction temperature is too low.1. Ensure the base used is strong enough and added in the correct stoichiometry. Allow sufficient time for the dithiocarbamate formation. 2. Use a fresh or alternative desulfurating agent. 3. If the reaction is sluggish at room temperature, consider gentle heating.
High Levels of N,N'-bis(2-bromophenyl)thiourea Impurity 1. Excess 2-bromoaniline present after dithiocarbamate formation. 2. Slow addition of the desulfurating agent.1. Ensure complete conversion of 2-bromoaniline to the dithiocarbamate salt before adding the desulfurating agent. 2. Add the desulfurating agent at a steady rate to the reaction mixture.
Product is an Oil and Difficult to Purify 1. Presence of impurities inhibiting crystallization. 2. The product itself may be a low-melting solid or an oil at room temperature.1. Purify the product using column chromatography to remove impurities. 2. If the product is an oil, vacuum distillation may be a more suitable purification method than recrystallization.
Difficulty in Removing Residual Solvents 1. Inefficient drying of the final product.1. Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can also be effective.

Data Presentation

Table 1: Comparison of Desulfurating Agents in Isothiocyanate Synthesis

Desulfurating AgentSubstrate ScopeReaction TimePurification MethodTypical Yield (%)
Tosyl ChlorideAlkyl, Aryl< 30 minColumn Chromatography75-97
Di-tert-butyl Dicarbonate (Boc₂O)Alkyl, Aryl1-3 hEvaporation / Column ChromatographyGood to Excellent
Hydrogen PeroxideNon-chiral, Diisothiocyanates---
Sodium PersulfateAlkyl, Aryl---

Note: The data presented is based on general isothiocyanate synthesis and may vary for this compound.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-bromoaniline

  • Carbon disulfide (CS₂)

  • A suitable base (e.g., triethylamine (B128534) or potassium carbonate)

  • A suitable desulfurating agent (e.g., tosyl chloride or di-tert-butyl dicarbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)

Procedure:

  • To a solution of 2-bromoaniline in an anhydrous solvent, add the base and cool the mixture in an ice bath.

  • Slowly add carbon disulfide dropwise to the cooled solution while stirring.

  • Allow the reaction to stir at room temperature for several hours to ensure the complete formation of the dithiocarbamate salt.

  • Once the formation of the intermediate is complete (as monitored by TLC), add the desulfurating agent portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Characterization of Impurities by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

Procedure:

  • Prepare a standard solution of this compound and a sample of the synthesized product in a suitable solvent (e.g., acetonitrile).

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the separation at a suitable wavelength (e.g., 254 nm).

  • Identify the peaks corresponding to the product and impurities by comparing their retention times with those of known standards or by using a mass spectrometer detector (LC-MS).

  • Quantify the impurities based on their peak areas relative to the main product peak.

Protocol 3: Characterization of Impurities by GC-MS

Instrumentation:

  • Gas Chromatography (GC) system coupled with a Mass Spectrometer (MS) detector.

  • A suitable capillary column (e.g., DB-5ms).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C).

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: Scan a suitable mass range to detect the product and expected impurities.

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

  • Inject the sample into the GC-MS system.

  • Separate the components based on their boiling points and interactions with the stationary phase.

  • Identify the components by comparing their mass spectra with a reference library or by interpreting the fragmentation patterns.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 2-Bromoaniline Intermediate Dithiocarbamate Salt Start->Intermediate + Reagents CS2, Base Product Crude 2-Bromophenyl isothiocyanate Intermediate->Product + Desulfurating_Agent Desulfurating Agent Purification Column Chromatography or Distillation Product->Purification Analysis HPLC, GC-MS, NMR Purification->Analysis Final_Product Pure 2-Bromophenyl isothiocyanate Analysis->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation Reactants 2-Bromoaniline + CS2 + Base Desired_Reaction Desired Reaction Reactants->Desired_Reaction Side_Reaction Side Reaction Reactants->Side_Reaction Intermediate Dithiocarbamate Salt Desired_Reaction->Intermediate Impurity N,N'-bis(2-bromophenyl)thiourea Side_Reaction->Impurity Product This compound Intermediate->Product + Desulfurating Agent Product->Side_Reaction + Unreacted_Amine Unreacted 2-Bromoaniline Unreacted_Amine->Side_Reaction

Caption: Signaling pathway illustrating the formation of the desired product and a key impurity.

References

Validation & Comparative

A Comparative Analysis of 2-Bromophenyl Isothiocyanate and Phenyl Isothiocyanate for Peptide Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to N-Terminal Sequencing Reagents

The precise determination of a peptide's amino acid sequence is a foundational requirement in proteomics, drug discovery, and various fields of biological research. The Edman degradation, a cornerstone of N-terminal sequencing, relies on the stepwise cleavage and identification of amino acids from the N-terminus of a polypeptide. The choice of the isothiocyanate reagent is critical to the success and efficiency of this method. This guide provides a detailed comparison of the standard reagent, Phenyl Isothiocyanate (PITC), with a potential alternative, 2-Bromophenyl Isothiocyanate.

Introduction to the Reagents

Phenyl Isothiocyanate (PITC) is the most widely used reagent in Edman degradation.[1][2] Its reactivity with the N-terminal amino group of a peptide under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative is well-characterized.[3] Subsequent treatment with acid cleaves the N-terminal residue as a phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.[3]

This compound is a halogenated analog of PITC. While its direct application in routine peptide sequencing is not extensively documented in publicly available literature, its chemical properties suggest it as a viable, and potentially advantageous, alternative. The presence of a bromine atom at the ortho-position of the phenyl ring can influence the reagent's reactivity and the properties of the resulting amino acid derivatives. This guide will explore these potential differences based on established chemical principles and available data on related compounds.

Performance Comparison: A Theoretical and Practical Overview

The performance of an isothiocyanate reagent in Edman degradation is primarily assessed by the efficiency of the coupling and cleavage reactions, the stability of the resulting thiohydantoin derivative, and the sensitivity of its detection.

FeaturePhenyl Isothiocyanate (PITC)This compound
Coupling Reaction Efficiency High and well-characterized.Theoretically high; the electron-withdrawing nature of bromine may slightly enhance the electrophilicity of the isothiocyanate carbon, potentially increasing reaction rates with the N-terminal amino group.
Cleavage Efficiency Efficient under acidic conditions, leading to the formation of an anilinothiazolinone (ATZ) derivative.Expected to be efficient under acidic conditions, similar to PITC. The electronic effects of the bromo-substituent are unlikely to significantly hinder the cyclization and cleavage steps.
Derivative Stability Phenylthiohydantoin (PTH)-amino acids are relatively stable and have been extensively studied.2-Bromophenylthiohydantoin (Br-PTH)-amino acids are expected to be stable. The C-Br bond is generally stable under the conditions of Edman degradation.
Detection of Derivatives PTH-amino acids are readily detected by HPLC with UV detection due to the phenyl chromophore. They can also be analyzed by mass spectrometry.[4]Br-PTH-amino acids would also be detectable by UV-Vis spectroscopy. The presence of bromine offers a distinct isotopic signature (79Br and 81Br are roughly equal in abundance) that could significantly enhance identification and quantification by mass spectrometry.
Potential for Side Reactions Minimal and well-understood under optimized conditions.The potential for side reactions is not documented but is expected to be low and comparable to PITC.
Commercial Availability Widely available from numerous chemical suppliers.Available from several chemical suppliers, though perhaps less commonly stocked than PITC.[5][6]

Experimental Protocols

The following provides a generalized protocol for manual Edman degradation, which can be adapted for use with either Phenyl Isothiocyanate or this compound. Automated sequencers will have pre-programmed protocols.

Materials:

  • Peptide sample (1-10 nmol)

  • Phenyl Isothiocyanate (PITC) or this compound solution (5% v/v in a suitable solvent like pyridine)

  • Coupling Buffer: Pyridine/water/triethylamine mixture (e.g., 80:10:10 v/v/v)

  • Anhydrous trifluoroacetic acid (TFA)

  • Heptane/Ethyl acetate (B1210297) solvent mixture for extraction

  • Aqueous acid for conversion (e.g., 1 M HCl)

  • Nitrogen gas source

  • Heating block

  • Centrifuge

  • HPLC system for PTH/Br-PTH-amino acid analysis

Procedure:

  • Coupling Reaction:

    • Dissolve the peptide sample in the coupling buffer in a micro-reaction vial.

    • Add the isothiocyanate solution and incubate at a controlled temperature (e.g., 50°C) for 30 minutes under a nitrogen atmosphere.

    • Dry the sample completely under a stream of nitrogen.

  • Washing:

    • Wash the dried sample with a heptane/ethyl acetate mixture to remove excess reagent and by-products.

    • Centrifuge and carefully remove the supernatant. Repeat the wash step.

    • Dry the sample thoroughly.

  • Cleavage:

    • Add anhydrous TFA to the dried sample.

    • Incubate at 50°C for 10 minutes to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) or bromoanilinothiazolinone (Br-ATZ) derivative.

    • Dry the sample under nitrogen.

  • Extraction:

    • Extract the ATZ/Br-ATZ-amino acid derivative with a suitable organic solvent (e.g., butyl chloride).

    • The remaining peptide (shortened by one residue) remains in the vial for the next cycle of degradation.

  • Conversion:

    • Transfer the extract containing the ATZ/Br-ATZ derivative to a new vial and dry it.

    • Add aqueous acid (e.g., 1 M HCl) and incubate at an elevated temperature (e.g., 80°C) for 10-20 minutes to convert the derivative to the more stable PTH/Br-PTH-amino acid.

    • Dry the sample.

  • Analysis:

    • Dissolve the dried PTH/Br-PTH-amino acid in a suitable solvent for HPLC analysis.

    • Identify the amino acid by comparing the retention time with that of known standards. For Br-PTH derivatives, mass spectrometry can provide definitive identification based on the characteristic isotopic pattern of bromine.

Visualizing the Edman Degradation Workflow

The following diagrams illustrate the key chemical transformations and the overall process of Edman degradation.

Edman_Degradation_Chemistry cluster_coupling Coupling Reaction (Alkaline) cluster_cleavage Cleavage (Anhydrous Acid) cluster_conversion Conversion (Aqueous Acid) Peptide Peptide (N-terminal NH2) PTC_Peptide PTC-Peptide Derivative Peptide->PTC_Peptide + Isothiocyanate R-N=C=S (PITC or 2-Br-PITC) Isothiocyanate->PTC_Peptide PTC_Peptide_in PTC-Peptide Derivative ATZ_Derivative ATZ-Amino Acid PTC_Peptide_in->ATZ_Derivative Short_Peptide Shortened Peptide PTC_Peptide_in->Short_Peptide ATZ_in ATZ-Amino Acid PTH_Derivative PTH-Amino Acid ATZ_in->PTH_Derivative Edman_Workflow Start Start with Peptide Sample Coupling 1. Coupling with Isothiocyanate Start->Coupling Wash1 2. Wash excess reagent Coupling->Wash1 Cleavage 3. Cleavage with Anhydrous Acid Wash1->Cleavage Extraction 4. Extract ATZ-derivative Cleavage->Extraction Conversion 5. Convert to PTH-derivative Extraction->Conversion Next_Cycle Remaining Peptide (n-1 residues) Extraction->Next_Cycle to next cycle Analysis 6. HPLC / MS Analysis Conversion->Analysis End End of Sequencing Analysis->End Next_Cycle->Coupling

References

A Comparative Analysis of the Reactivity of 2-Bromophenyl Isothiocyanate and 4-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-bromophenyl isothiocyanate and 4-bromophenyl isothiocyanate. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific applications in organic synthesis and drug development. The comparison is based on fundamental principles of physical organic chemistry, supported by established experimental methodologies.

The isothiocyanate functional group (-N=C=S) is a versatile electrophile that readily reacts with a variety of nucleophiles, most notably amines and thiols, to form thioureas and dithiocarbamates, respectively. This reactivity is central to their utility as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The position of the bromine substituent on the phenyl ring significantly influences the electrophilicity of the isothiocyanate carbon, thereby affecting its reaction rate.

Quantitative Reactivity Comparison

ParameterThis compound4-Bromophenyl IsothiocyanateRationale
Predicted Reaction Rate with Nucleophiles SlowerFasterThe reactivity of aryl isothiocyanates is primarily governed by the electrophilicity of the isothiocyanate carbon. In the para position, the bromine atom exerts a -I (inductive) effect and a +M (mesomeric) effect. The inductive effect withdraws electron density from the ring, increasing the electrophilicity of the isothiocyanate carbon. In the ortho position, the bromine atom also exerts both effects. However, the proximity of the bromine atom to the isothiocyanate group in the ortho isomer introduces significant steric hindrance, which can impede the approach of a nucleophile to the electrophilic carbon. This steric hindrance is expected to be the dominant factor, leading to a slower reaction rate compared to the para isomer.
Electronic Effect -I, +M-I, +MBoth isomers have an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M) from the bromine substituent. The inductive effect deactivates the ring and enhances the electrophilicity of the isothiocyanate group, while the mesomeric effect activates the ring and slightly reduces electrophilicity. For halogens, the inductive effect generally outweighs the mesomeric effect.
Steric Effect HighLowThe ortho-substituent creates significant steric hindrance around the reaction center (the isothiocyanate carbon), making it more difficult for nucleophiles to attack. The para-substituent is located far from the reaction center and therefore does not impose any significant steric hindrance.

Theoretical Framework: Electronic and Steric Effects

The difference in reactivity between the ortho and para isomers of bromophenyl isothiocyanate can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects: The bromine atom is an electronegative element and therefore exhibits an electron-withdrawing inductive effect (-I effect), which pulls electron density away from the aromatic ring. This effect increases the partial positive charge on the carbon atom of the isothiocyanate group, making it more susceptible to nucleophilic attack. Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic ring through resonance, which is an electron-donating mesomeric effect (+M effect). This effect tends to decrease the electrophilicity of the isothiocyanate carbon. For halogens, the inductive effect is generally considered to be stronger than the mesomeric effect. Therefore, from an electronic standpoint alone, both isomers would be expected to be more reactive than unsubstituted phenyl isothiocyanate.

Steric Effects: The position of the substituent on the aromatic ring plays a crucial role in determining the steric accessibility of the reactive isothiocyanate group. In 4-bromophenyl isothiocyanate, the bromine atom is positioned far from the isothiocyanate group and does not hinder the approach of a nucleophile. However, in this compound, the bulky bromine atom is adjacent to the isothiocyanate group, creating significant steric hindrance. This steric congestion makes it more difficult for a nucleophile to access the electrophilic carbon atom, thereby slowing down the reaction rate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis, purification, and kinetic analysis of 2-bromo- and 4-bromophenyl isothiocyanate.

Synthesis of Bromophenyl Isothiocyanates

A general and widely used method for the synthesis of aryl isothiocyanates is the reaction of the corresponding aniline (B41778) with thiophosgene (B130339) or a thiophosgene equivalent. A common and less hazardous alternative involves the use of carbon disulfide and a coupling reagent.

1. Synthesis of 4-Bromophenyl Isothiocyanate from 4-Bromoaniline (B143363)

This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates.[1]

  • Materials:

  • Procedure:

    • To a solution of potassium carbonate (2.0 eq) in water, add 4-bromoaniline (1.0 eq) and carbon disulfide (1.2 eq).

    • Stir the mixture vigorously at room temperature until the 4-bromoaniline is completely consumed (monitor by TLC or HPLC).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of TCT (0.5 eq) in dichloromethane to the reaction mixture.

    • Stir the mixture at 0 °C for 30 minutes.

    • Make the solution alkaline (pH > 11) by adding a 6 M NaOH solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude 4-bromophenyl isothiocyanate by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica (B1680970) gel.

2. Synthesis of this compound from 2-Bromoaniline

The same general procedure as for the 4-bromo isomer can be applied, substituting 4-bromoaniline with 2-bromoaniline. Purification of the liquid this compound is typically achieved by vacuum distillation.

Kinetic Analysis of Isothiocyanate Reactivity

The reactivity of 2-bromo- and 4-bromophenyl isothiocyanate can be compared by measuring the rates of their reactions with a model nucleophile, such as a primary amine (e.g., n-butylamine) or a thiol (e.g., N-acetylcysteine). The progress of the reaction can be monitored using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

1. Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable for monitoring reactions that involve a change in the UV-Vis absorbance spectrum as the reaction proceeds. The formation of a thiourea (B124793) or dithiocarbamate (B8719985) product often results in a new absorbance maximum that can be monitored over time.[2]

  • Materials:

    • This compound

    • 4-Bromophenyl isothiocyanate

    • Nucleophile (e.g., n-butylamine)

    • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • Anhydrous solvent for stock solutions (e.g., acetonitrile (B52724) or DMSO)

    • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Procedure:

    • Prepare stock solutions of the isothiocyanates and the nucleophile in the anhydrous solvent and reaction buffer, respectively.

    • Determine the wavelength of maximum absorbance (λmax) of the expected thiourea product by reacting a small amount of the isothiocyanate and amine and scanning the UV-Vis spectrum.

    • In a quartz cuvette, mix the reaction buffer and the nucleophile solution at the desired concentrations.

    • Initiate the reaction by adding a small volume of the isothiocyanate stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin monitoring the absorbance at the predetermined λmax at regular time intervals.

    • The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the change in absorbance versus time. The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile (which is in large excess).

2. Kinetic Analysis by HPLC

HPLC is a powerful technique for monitoring reaction kinetics by separating and quantifying the reactants and products over time.[3]

  • Materials:

    • This compound

    • 4-Bromophenyl isothiocyanate

    • Nucleophile (e.g., n-butylamine)

    • Reaction buffer

    • Quenching solution (e.g., an acidic solution to stop the reaction)

    • HPLC system with a UV detector and a C18 reverse-phase column

  • Procedure:

    • Prepare stock solutions of the reactants in the reaction buffer.

    • Initiate the reaction by mixing the isothiocyanate and nucleophile solutions in a thermostatted vial.

    • At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a vial containing the quenching solution.

    • Inject the quenched samples into the HPLC system.

    • Develop a suitable gradient elution method to separate the isothiocyanate, nucleophile, and the thiourea product.

    • Quantify the peak areas of the reactant and/or product at each time point.

    • The rate constants can be determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law.

Visualizations

Reaction of Phenyl Isothiocyanate with an Amine

G Reaction of Phenyl Isothiocyanate with an Amine cluster_reactants Reactants cluster_product Product A Phenyl Isothiocyanate (Electrophile) C Thiourea A->C Nucleophilic Attack B Primary Amine (Nucleophile) B->C

Caption: General reaction scheme for the formation of a thiourea.

Experimental Workflow for Kinetic Analysis by HPLC

G Workflow for HPLC-based Kinetic Analysis A 1. Prepare Reactant Stock Solutions B 2. Initiate Reaction in Thermostatted Vial A->B C 3. Withdraw Aliquots at Specific Time Intervals B->C D 4. Quench Reaction C->D E 5. Inject Sample into HPLC D->E F 6. Separate and Quantify Reactants and Products E->F G 7. Determine Rate Constants F->G G Factors Influencing Isothiocyanate Reactivity center Reactivity E Electronic Effects (-I, +M) E->center S Steric Hindrance S->center N Nucleophile Strength N->center Sol Solvent Polarity Sol->center

References

Unveiling the Potential of 2-Bromophenyl Isothiocyanate Derivatives as Urease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-bromophenyl isothiocyanate-derived thiosemicarbazides and other compounds as urease inhibitors. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this area.

Introduction to Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a key therapeutic strategy to combat infections by such ureolytic bacteria. Isothiocyanates and their derivatives have emerged as a promising class of compounds with diverse biological activities, including enzyme inhibition. This guide focuses on the efficacy of thiosemicarbazide (B42300) derivatives synthesized from this compound as urease inhibitors, comparing their performance with established and alternative inhibitors.

Synthesis of Urease Inhibitors

The synthesis of thiosemicarbazide derivatives from this compound involves a multi-step process. A generalized workflow for the synthesis of such derivatives, as well as for a comparative set of isoniazid-derived thiosemicarbazides, is outlined below.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., this compound or Isoniazid) step1 Reaction with Hydrazine Derivative start->step1 step2 Formation of Thiosemicarbazide Intermediate step1->step2 step3 Reaction with Substituted Aldehyde/Ketone step2->step3 product Final Thiosemicarbazone/Thiosemicarbazide Derivative step3->product

Caption: General workflow for the synthesis of thiosemicarbazide and thiosemicarbazone derivatives.

Comparative Efficacy of Urease Inhibitors

The inhibitory potential of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the urease inhibitory activity of a series of isoniazid-derived thiosemicarbazides and compares them with standard and alternative urease inhibitors.

Table 1: Urease Inhibitory Activity of Isoniazid-Derived Thiosemicarbazide Derivatives [1][2]

CompoundSubstitution PatternIC50 (µM)
12 2,4-dichloro12.3 ± 1.04
19 4-nitro14.5 ± 0.7
11 4-chloro15.2 ± 0.5
13 2,4-dihydroxy16.8 ± 1.2
9 2-chloro17.5 ± 0.8
17 3-nitro18.2 ± 0.6
10 3-chloro19.8 ± 1.1
16 3-hydroxy20.5 ± 0.9
23 4-methoxy22.4 ± 1.5
Isoniazid (1) -Inactive

Table 2: Urease Inhibitory Activity of Standard and Alternative Inhibitors

CompoundClassIC50 (µM)
Thiourea Standard Inhibitor21.1 - 22.31[2][3]
Acetohydroxamic acid Standard Inhibitor20.3 - 42[2][4]
Hydroxyurea (B1673989) Alternative Inhibitor100[4]
N-(n-butyl)phosphorictriamide (NBPTO) Alternative Inhibitor0.0021[4]

Experimental Protocols

Urease Inhibition Assay (Indophenol Method)

The urease inhibitory activity of the synthesized compounds is determined using the indophenol (B113434) method, which measures the production of ammonia.

G cluster_assay Urease Inhibition Assay Workflow start Prepare reaction mixture: - Urease enzyme - Buffer solution - Test compound step1 Pre-incubation start->step1 step2 Add Urea (substrate) step1->step2 step3 Incubation step2->step3 step4 Add Phenol and Hypochlorite (B82951) Reagents step3->step4 step5 Incubation for color development step4->step5 end Measure absorbance at 625-630 nm step5->end

Caption: Workflow of the indophenol method for urease inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Jack bean urease, a buffer solution (e.g., phosphate (B84403) buffer), and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Urea, the substrate for urease, is added to initiate the enzymatic reaction.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Color Development: Phenol and sodium hypochlorite reagents are added to the mixture. In the presence of ammonia, a blue-colored indophenol complex is formed.

  • Absorbance Measurement: The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 625-630 nm.

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Discussion and Conclusion

While specific experimental data on the urease inhibitory activity of thiosemicarbazide derivatives of this compound is not available in the reviewed literature, the data presented for the structurally related isoniazid-derived thiosemicarbazides provides valuable insights.

Several of the isoniazid-derived compounds exhibited potent urease inhibitory activity, with IC50 values lower than or comparable to the standard inhibitor thiourea.[1][2] For instance, compound 12 , with a 2,4-dichloro substitution, demonstrated the highest potency with an IC50 of 12.3 µM.[1][2] This suggests that the thiosemicarbazide scaffold is a promising framework for the design of novel urease inhibitors.

The comparison with alternative inhibitors highlights the vast range of potencies achievable. While acetohydroxamic acid and hydroxyurea show moderate activity, compounds like N-(n-butyl)phosphorictriamide (NBPTO) exhibit exceptionally high potency.[4] This underscores the potential for significant improvements in urease inhibition through rational drug design.

The detailed experimental protocol for the urease inhibition assay provides a standardized method for researchers to evaluate the efficacy of new compounds, including derivatives of this compound. Future studies should focus on synthesizing and evaluating these specific derivatives to determine their potential as effective urease inhibitors and to establish a clear structure-activity relationship for this class of compounds. The promising results from related thiosemicarbazide derivatives strongly support the rationale for such investigations.

References

A Comparative Guide to Protein Labeling with 2-Bromophenyl Isothiocyanate for Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and subsequent validation of proteins are critical for robust and reproducible results in proteomics. This guide provides a comprehensive comparison of protein labeling using 2-Bromophenyl isothiocyanate (2-BPITC) with other established labeling reagents for mass spectrometry-based analysis. Due to the limited direct experimental data on 2-BPITC, this guide draws upon the well-understood chemistry of isothiocyanates and established validation workflows in mass spectrometry to provide a foundational comparison.

Introduction to this compound

This compound is a chemical reagent that belongs to the isothiocyanate family, known for its reactivity towards primary amines. This characteristic makes it a candidate for labeling the N-terminal α-amino group of proteins and the ε-amino group of lysine (B10760008) residues. The introduction of a bromine atom provides a unique isotopic signature that can potentially be leveraged in mass spectrometry for identification and quantification.

Comparison of Protein Labeling Reagents

The selection of a labeling reagent is a critical step in any proteomics workflow. The choice depends on the specific research goals, the nature of the sample, and the analytical instrumentation available. Here, we compare 2-BPITC with other commonly used labeling strategies.

FeatureThis compound (2-BPITC)Phenyl Isothiocyanate (PITC)Isobaric Tags (TMT, iTRAQ)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Target Moiety Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)In vivo incorporation into newly synthesized proteins
Labeling Principle Chemical (Covalent)Chemical (Covalent)Chemical (Isobaric)Metabolic
Primary Application N-terminal sequencing (inferred), Protein modificationN-terminal sequencing (Edman degradation)Multiplexed quantitative proteomicsQuantitative proteomics in cell culture
Mass Spectrometry Readout Mass shift due to labelMass shift due to labelReporter ions in MS/MSMass difference between light and heavy labeled peptides
Multiplexing Capacity Likely limited to 2-plex (light/heavy isotope versions)LimitedUp to 18-plex with TMTproTypically 2-plex or 3-plex
Key Advantage Potential for unique isotopic signature due to BromineWell-established for N-terminal sequencingHigh multiplexing capacityHigh accuracy as labeling is done in vivo
Limitations Limited published data, potential for side reactionsNot suitable for high-throughput quantification, requires unblocked N-terminusRatio compression can occurLimited to cell culture, can be expensive

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized protocols for protein labeling and mass spectrometry validation.

Protein Labeling with this compound (Inferred Protocol)

This protocol is inferred from the established chemistry of isothiocyanates, particularly PITC, and would require optimization for 2-BPITC.

  • Protein Preparation:

    • Ensure the protein sample is purified and in an amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.0).

    • The protein concentration should be in the range of 1-5 mg/mL.

  • Labeling Reaction:

    • Prepare a fresh stock solution of 2-BPITC in an organic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add the 2-BPITC solution to the protein solution at a molar excess (e.g., 10- to 20-fold) to ensure complete labeling.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Removal of Excess Reagent:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).

    • Remove unreacted 2-BPITC and byproducts using dialysis, size-exclusion chromatography, or spin filtration.

  • Sample Preparation for Mass Spectrometry:

    • The labeled protein can be subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

Mass Spectrometry Validation Workflow

The validation of protein labeling is crucial to confirm the specificity and efficiency of the reaction.

Mass_Spec_Validation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Validation Unlabeled_Protein Unlabeled Protein Labeled_Protein 2-BPITC Labeled Protein Unlabeled_Protein->Labeled_Protein Labeling Reaction Digestion Enzymatic Digestion (e.g., Trypsin) Labeled_Protein->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Sequence_Coverage Sequence Coverage Mapping Data_Analysis->Sequence_Coverage Modification_Site Identification of Modification Sites Data_Analysis->Modification_Site Labeling_Efficiency Quantification of Labeling Efficiency Data_Analysis->Labeling_Efficiency

Caption: Workflow for the validation of 2-BPITC protein labeling using mass spectrometry.

  • LC-MS/MS Analysis:

    • The desalted peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

    • Acquire high-resolution MS1 spectra to determine the mass of the labeled peptides and MS2 spectra for peptide sequencing.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS data.

    • The search parameters should include the mass shift corresponding to the 2-BPITC label as a variable modification on the N-terminus and lysine residues.

  • Validation Metrics:

    • Specificity of Labeling: Analyze the MS/MS spectra to confirm that the mass modification is localized to the expected primary amines (N-terminus and lysine).

    • Labeling Efficiency: Compare the peak intensities of labeled versus unlabeled peptides for a given protein to estimate the percentage of labeling.

    • Effect on Protein Identification: Assess if the labeling affects the overall protein sequence coverage and the number of identified proteins.

Signaling Pathway Analysis and Experimental Workflows

The application of protein labeling extends to the study of complex biological processes. Below is a conceptual diagram illustrating how 2-BPITC labeling could be integrated into a workflow for identifying protein-protein interactions.

PPI_Workflow cluster_cell_culture Cellular Experiment cluster_interaction Interaction Analysis cluster_ms Mass Spectrometry Cell_Lysate Cell Lysate (with Protein Complex) Bait_Protein_Labeling Labeling of Bait Protein with 2-BPITC Cell_Lysate->Bait_Protein_Labeling Pull_Down Affinity Pull-Down of Labeled Bait Bait_Protein_Labeling->Pull_Down Elution Elution of Interacting Proteins Pull_Down->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Protein_ID Identification of Co-precipitated Proteins MS_Analysis->Protein_ID

Caption: A conceptual workflow for using 2-BPITC in protein-protein interaction studies.

Conclusion

While direct experimental data for the validation of protein labeling with this compound using mass spectrometry is not yet widely available, its potential as a labeling reagent can be inferred from the well-established chemistry of isothiocyanates. The presence of bromine offers an intriguing possibility for unique isotopic signatures in mass spectrometry. However, comprehensive validation is paramount. Researchers considering the use of 2-BPITC should undertake rigorous validation studies to determine its labeling efficiency, specificity, and overall impact on proteomic analyses. The protocols and workflows outlined in this guide provide a foundational framework for such validation, enabling researchers to objectively assess the performance of 2-BPITC in comparison to more established protein labeling reagents.

Harnessing Isothiocyanates in the Synthesis of Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isothiocyanates (ITCs) represent a versatile and potent class of electrophilic compounds. Abundantly found in cruciferous vegetables, ITCs and their synthetic derivatives are pivotal building blocks for creating novel therapeutic agents, largely due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antioxidant properties. [1][2] This guide provides a comparative analysis of various isothiocyanates in the synthesis of bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The reactivity of the isothiocyanate group (–N=C=S) allows for efficient and often high-yield synthesis of a variety of bioactive compounds, most notably thiourea (B124793) derivatives.[3][4] The synthesis commonly involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the ITC.[3][5] This reaction is typically fast, clean, and proceeds under mild conditions, making it a favored method in medicinal chemistry.[3]

Comparative Synthesis and Yields

The choice of isothiocyanate and reaction conditions can significantly influence the yield and purity of the final bioactive molecule. While the reaction between an amine and an isothiocyanate is generally efficient, factors like solvent, temperature, and the specific structure of the reactants play a role. The following table summarizes typical yields for the synthesis of N,N'-disubstituted thioureas from various commercially available isothiocyanates under standard laboratory conditions.

IsothiocyanateAmine ReactantSolventTypical Yield (%)Reference
Phenyl IsothiocyanateBenzylamineDichloromethane~95%[6]
Allyl Isothiocyanate (AITC)AnilineTetrahydrofuran (THF)High[7]
Benzyl IsothiocyanateVarious primary aminestert-Butanol85-95%[6]
Sulforaphane (B1684495) (SFN)Amino acidsNot SpecifiedHigh[8]
Phenethyl Isothiocyanate (PEITC)Various primary aminesDichloromethaneHigh[6]

Table 1: Comparison of typical reaction yields for the synthesis of thiourea derivatives from different isothiocyanates. Yields are representative and can vary based on specific reaction conditions and purification methods.

Comparative Bioactivity of Synthesized Molecules

The structural variations in the isothiocyanate starting material are directly correlated to the biological efficacy of the synthesized molecules. Derivatives of sulforaphane (SFN) and phenethyl isothiocyanate (PEITC) are among the most extensively studied for their potent anticancer activities.[8][9] Below is a comparative table of the cytotoxic activity (IC₅₀ values) of various ITC-derived compounds against common cancer cell lines.

Isothiocyanate DerivativeCancer Cell LineIC₅₀ Value (µM)Key Findings
Allyl Isothiocyanate (AITC) A549 (Lung)12.64SFN showed slightly higher efficacy than AITC.[10]
H1299 (Lung)5AITC was more effective than Phenyl Isothiocyanate (PITC).[11]
HL60/S (Leukemia)2.0Potent activity in human promyelocytic acute leukemia cells.[11]
Sulforaphane (SFN) A549 (Lung)10.29Slightly more potent than AITC against this cell line.[10]
PC3 (Prostate)33.5Used as a reference compound in comparative studies.[12]
T47D (Breast)30.4Used as a reference compound in comparative studies.[12]
Methyl Isoeugenol ITC (MIE ITC) 4T1 (Breast)21.08 µg/mLDisplayed high selectivity (SI > 3) for cancer cells over normal cells.[13]
Brefeldin A-ITC Derivative (6) HeLa (Cervical)1.84Showed high selectivity and induced apoptosis via the mitochondrial pathway.[14]
Fluorescent SFN Derivative (NBDC4NCS) PC3 (Prostate)3.3Approximately 10 times more potent than the parent SFN.[12]
T47D (Breast)2.8Significantly more active than SFN.[12]

Table 2: Comparative anticancer activity of various molecules synthesized from or containing the isothiocyanate moiety. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Key Signaling Pathways and Mechanisms of Action

Isothiocyanate-derived molecules exert their biological effects by modulating multiple cellular signaling pathways. Two of the most critical pathways are the Nrf2 antioxidant response and the NF-κB inflammatory pathway.[15][16]

1. Nrf2-Keap1 Antioxidant Pathway:

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, and targeted for degradation.[17] Electrophilic compounds, including ITCs, react with cysteine residues on Keap1.[15][17] This reaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[17][18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating a suite of protective enzymes involved in detoxification and antioxidant defense.[15][17] Sulforaphane is recognized as one of the most potent naturally occurring inducers of this pathway.[19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., Sulforaphane) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1_mod Keap1 Modification (Cysteine Adduct) Keap1_Nrf2->Keap1_mod Forms Nrf2_free Nrf2 (Free) Keap1_mod->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant & Detoxification Gene Expression ARE->Genes Activates

Caption: Activation of the Nrf2 antioxidant pathway by isothiocyanates.

2. NF-κB Inflammatory Pathway:

The transcription factor NF-κB is a key regulator of inflammation.[20] Many isothiocyanates and their derivatives have demonstrated anti-inflammatory properties by inhibiting this pathway.[20][21] They can suppress the activation of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By keeping the NF-κB/IκBα complex intact, ITCs prevent NF-κB from translocating to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[20][22]

NFkB_Pathway cluster_inhibition Inhibition by ITC Derivative cluster_pathway Canonical NF-κB Pathway ITC Isothiocyanate-derived Molecule IKK IKK Activation ITC->IKK Inhibits Stimulus Pro-inflammatory Stimulus (e.g., LPS) Stimulus->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_free NF-κB Release IkBa_d->NFkB_free NFkB_complex NF-κB/IκBα Complex NFkB_complex->IkBa_p Inhibits NFkB_nuc NF-κB Translocation to Nucleus NFkB_free->NFkB_nuc Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes

Caption: Inhibition of the NF-κB inflammatory pathway by ITC derivatives.

Detailed Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas

This protocol outlines a standard, efficient method for synthesizing thiourea derivatives from an isothiocyanate and a primary or secondary amine.[3][7]

Materials:

  • Substituted Isothiocyanate (1.0 mmol, 1.0 eq)

  • Primary or Secondary Amine (1.0 mmol, 1.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane or Tetrahydrofuran (THF)), 10 mL

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the selected amine (1.0 eq) in the anhydrous solvent (10 mL).[3]

  • Reagent Addition: While stirring at room temperature, add the corresponding isothiocyanate (1.0 eq) to the amine solution. The addition can be done in one portion.[3][7]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid and can be complete within 1-2 hours.[7] Monitor the progress by Thin Layer Chromatography (TLC) until one of the starting materials is fully consumed.[3]

  • Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification:

    • If the resulting solid is pure as determined by TLC, no further purification is necessary.[7]

    • If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica (B1680970) gel.[3][7]

Protocol 2: General Workflow for Synthesis and Bioactivity Screening

This workflow provides a high-level overview of the process from synthesis to biological evaluation.

Workflow Start Start Synthesis Synthesis of Thiourea (Protocol 1) Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Screening In Vitro Bioactivity Screening (e.g., MTT Assay for IC₅₀) Characterization->Screening Hit Hit Compound Identification Screening->Hit End End Hit->End

Caption: General workflow from synthesis to hit identification.

This guide illustrates the significant potential of isothiocyanates as foundational scaffolds in the synthesis of bioactive molecules. By comparing the synthetic accessibility and biological efficacy of derivatives from different ITCs, researchers can make more informed decisions in the design and development of novel therapeutic agents. The provided protocols and pathway diagrams serve as a practical resource for professionals in the field of drug discovery.

References

A Comparative Guide to the Reaction Kinetics of 2-Bromophenyl Isothiocyanate Analyzed by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Reaction Kinetics of Isothiocyanates

The reactivity of isothiocyanates is a critical determinant of their biological activity. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by thiols (e.g., glutathione) and amines. This reactivity is influenced by the electronic properties of the substituent attached to the isothiocyanate moiety.

While kinetic data for 2-Bromophenyl isothiocyanate is not available, the following table summarizes the second-order rate constants for the reaction of several common isothiocyanates with the biological nucleophile glutathione (B108866) (GSH). This data serves as a valuable benchmark for understanding the relative reactivity within this class of compounds. The presence of an electron-withdrawing bromine atom on the phenyl ring of this compound is expected to increase the electrophilicity of the isothiocyanate carbon, suggesting it may have a higher reactivity compared to unsubstituted phenyl isothiocyanate.

Table 1: Second-Order Rate Constants for the Reaction of Various Isothiocyanates with Glutathione (GSH)

IsothiocyanateStructureNucleophileRate Constant (k) [M⁻¹s⁻¹]Reference
Benzyl Isothiocyanate (BITC)C₆H₅CH₂NCSGlutathione2.17[1]
Allyl Isothiocyanate (AITC)CH₂=CHCH₂NCSGlutathione1.25[1]
Sulforaphane (SFN)CH₃S(O)(CH₂)₄NCSGlutathione0.75[1]

HPLC-Based Analysis of Reaction Kinetics

HPLC is a powerful and widely used technique for studying reaction kinetics due to its ability to separate and quantify reactants, products, and intermediates over time.[1]

Experimental Protocol: HPLC Analysis of the Reaction of this compound with a Nucleophile (e.g., n-Butylamine)

This protocol describes a general procedure for determining the second-order rate constant for the reaction of this compound with a model amine nucleophile, n-butylamine.

Materials:

  • This compound

  • n-Butylamine

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction vessel

  • Microsyringes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and n-butylamine in acetonitrile at known concentrations.

  • Reaction Setup:

    • In a thermostatted reaction vessel at a constant temperature (e.g., 25°C), mix the this compound and n-butylamine solutions. The concentration of the amine should be in large excess (at least 10-fold) compared to the isothiocyanate to ensure pseudo-first-order kinetics.

  • Time-Point Sampling:

    • At specific time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of acid) or by rapid dilution with the mobile phase.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the elution of the this compound peak at a suitable wavelength (determined by UV-Vis scan).

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the excess nucleophile (n-butylamine).

Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed to study the reaction kinetics of isothiocyanates.

Table 2: Comparison of Analytical Methods for Isothiocyanate Reaction Kinetics

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures the change in absorbance at a specific wavelength as the reaction progresses.Simple, rapid, and cost-effective.Requires a significant change in the UV-Vis spectrum between reactants and products. Can be limited by overlapping spectra in complex mixtures.
Stopped-Flow Spectrophotometry Rapidly mixes reactants and monitors the reaction on a millisecond timescale using UV-Vis or fluorescence detection.Ideal for studying very fast reactions.Requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the disappearance of reactant signals and the appearance of product signals over time.Provides detailed structural information about reactants, intermediates, and products.Lower sensitivity compared to other methods and longer acquisition times.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the HPLC-based analysis of this compound reaction kinetics.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions (this compound & Nucleophile) mix_reactants Mix Reactants in Thermostatted Vessel prep_reagents->mix_reactants time_sampling Time-Point Sampling & Quenching mix_reactants->time_sampling hplc_injection Inject Quenched Sample into HPLC time_sampling->hplc_injection data_acquisition Monitor Peak Area of Reactant hplc_injection->data_acquisition plot_data Plot ln(Area) vs. Time data_acquisition->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Caption: Experimental workflow for HPLC kinetic analysis.

Potential Signaling Pathway Involvement: The Keap1-Nrf2 Pathway

Isothiocyanates are well-known activators of the Keap1-Nrf2 antioxidant response pathway. The electrophilic nature of the isothiocyanate group allows it to react with cysteine residues on the Keap1 protein, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Given its chemical structure, this compound is likely to engage this pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC 2-Bromophenyl isothiocyanate Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 Reacts with Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasome Keap1_Nrf2->Proteasome Nrf2 Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin Ub->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf Maf Maf->ARE Co-binds Genes Antioxidant & Cytoprotective Gene Transcription ARE->Genes Activates

References

Spectroscopic Comparison: 2-Bromophenyl Isothiocyanate and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral shifts observed upon the conversion of 2-Bromophenyl Isothiocyanate to its corresponding thiourea, thiocarbamate, and thiosemicarbazide (B42300) derivatives, providing valuable insights for researchers in drug development and organic synthesis.

This guide presents a comparative spectroscopic analysis of this compound and its primary reaction products formed through reactions with amines, alcohols, and hydrazines. The transformation of the isothiocyanate functional group (-N=C=S) into thiourea, thiocarbamate, and thiosemicarbazide moieties induces characteristic changes in their respective FT-IR, 1H NMR, 13C NMR, and UV-Vis spectra. Understanding these spectral shifts is crucial for reaction monitoring, structural elucidation, and the development of novel compounds in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of this compound and its derivatives. These values are compiled from various sources and representative examples to highlight the diagnostic changes upon functional group transformation.

CompoundFT-IR (cm-1)1H NMR (δ ppm)13C NMR (δ ppm)UV-Vis (λmax, nm)
This compound -N=C=S: 2100-2000 (strong, broad) Ar C-H: ~3100-3000 Ar C=C: ~1580, 1470Ar-H: 7.0-7.6 (m)-N=C=S: ~135-145 Ar-C: ~115-140~300-320
N-Ethyl-N'-(2-bromophenyl)thiourea N-H stretch: 3400-3200 C=S stretch: ~1350-1300 "Thiourea band": ~1550Ar-H: 7.0-7.8 (m) N-H: 8.0-9.5 (br s) -CH2-: ~3.5 (q) -CH3: ~1.2 (t)C=S: ~180-185 Ar-C: ~120-140 -CH2-: ~40 -CH3: ~15~250-280
O-Ethyl-(2-bromophenyl)thiocarbamate N-H stretch: ~3300 C=S stretch: ~1250-1200 C-O stretch: ~1100Ar-H: 7.1-7.7 (m) N-H: ~9.0 (br s) -O-CH2-: ~4.5 (q) -CH3: ~1.4 (t)C=S: ~185-195 Ar-C: ~120-140 -O-CH2-: ~70 -CH3: ~14Not readily available
4-(2-Bromophenyl)thiosemicarbazide N-H stretch: 3400-3100 (multiple bands) C=S stretch: ~1300 N-H bend: ~1600Ar-H: 7.0-7.9 (m) N-H: 4.5-9.5 (multiple br s)C=S: ~180-183 Ar-C: ~120-140Not readily available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of N-Ethyl-N'-(2-bromophenyl)thiourea

To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile, ethylamine (B1201723) (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization from a solvent system like ethanol (B145695)/water to yield the pure N-Ethyl-N'-(2-bromophenyl)thiourea.

Spectroscopic Analysis
  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates. The spectral range is typically 4000-400 cm-1.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in a UV-grade solvent such as ethanol or acetonitrile.

Visualization of Reactions and Workflows

The following diagrams illustrate the chemical transformations and the analytical workflow.

reaction_pathway 2-Bromophenyl\nisothiocyanate 2-Bromophenyl isothiocyanate Thiourea N,N'-Disubstituted Thiourea 2-Bromophenyl\nisothiocyanate->Thiourea + Amine Amine (R-NH2) Amine->Thiourea

Reaction of this compound with an amine.

spectroscopic_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 2-Bromophenyl isothiocyanate Product Reaction Product Start->Product Reactant Nucleophile (Amine, Alcohol, or Hydrazine) Reactant->Product FTIR FT-IR Product->FTIR Sample NMR NMR (1H & 13C) Product->NMR Sample UVVis UV-Vis Product->UVVis Sample Data Comparative Data Analysis FTIR->Data NMR->Data UVVis->Data

Workflow for spectroscopic analysis of reaction products.

Head-to-head comparison of different isothiocyanates for bioconjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate reagents for bioconjugation is a critical step in the development of antibody-drug conjugates, diagnostic assays, and other protein-based tools. Among the various chemistries available for labeling biomolecules, isothiocyanates (ITCs) have long been a popular choice for their ability to form stable bonds with primary amines on proteins.

This guide provides an objective, data-driven comparison of the bioconjugation efficiency of different isothiocyanates. We will delve into the key performance characteristics of commonly used ITCs, present supporting experimental data, and provide detailed protocols to aid in the selection and optimization of your bioconjugation strategies.

The Chemistry of Isothiocyanate Bioconjugation

Isothiocyanates react with nucleophilic groups on proteins, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus, to form a stable thiourea (B124793) linkage. This reaction is highly pH-dependent, with optimal labeling typically occurring under alkaline conditions (pH 8.5-9.5). The general reaction mechanism is depicted below.

Protein Protein-NH₂ (Primary Amine) Thiourea Protein-NH-C(=S)-NH-R (Thiourea Conjugate) Protein->Thiourea Nucleophilic Attack Isothiocyanate R-N=C=S (Isothiocyanate) Isothiocyanate->Thiourea

Caption: Reaction of a protein's primary amine with an isothiocyanate to form a stable thiourea bond.

Comparative Analysis of Isothiocyanate Reactivity and Efficiency

The efficiency of bioconjugation with isothiocyanates is influenced by the specific chemical structure of the ITC molecule. Here, we compare the performance of several commonly used isothiocyanates based on available experimental data.

IsothiocyanateStructure of 'R' GroupKey Performance CharacteristicsTypical Degree of Labeling (DOL)
Phenyl Isothiocyanate (PITC) Phenyl- Lower reactivity compared to benzyl (B1604629) isothiocyanate.[1] - Often requires more forcing reaction conditions.Variable, generally lower
Benzyl Isothiocyanate (BITC) Benzyl- More reactive and effective for protein labeling than PITC.[1] - Can achieve higher labeling efficiency under similar conditions.Moderate to High
Fluorescein (B123965) Isothiocyanate (FITC) Fluorescein- Widely used fluorescent label. - Its reactivity can be moderate, and over-labeling can lead to fluorescence quenching.[2] - A benzyl isothiocyanate derivative of fluorescein (FBITC) has shown improved labeling efficiency.[3]2-10 (for antibodies)[4]
Rhodamine B Isothiocyanate (RBITC) Rhodamine B- Another common fluorescent label. - The degree of conjugation can be controlled by the initial dye-to-protein ratio.[5] - Can be prone to quenching at high labeling ratios.1-8 (for BSA)[6]

Note: The Degree of Labeling (DOL) can vary significantly depending on the protein, reaction conditions (pH, temperature, time), and the molar ratio of isothiocyanate to protein. The values presented are typical ranges reported in the literature.

Key Factors Influencing Bioconjugation Efficiency

Several factors can impact the success of your bioconjugation reaction:

  • pH: The reaction of isothiocyanates with primary amines is highly pH-dependent, with an optimal range typically between 8.5 and 9.5.

  • Protein Concentration: Higher protein concentrations (2-25 mg/mL) can improve conjugation efficiency.

  • Molar Ratio: The molar ratio of isothiocyanate to protein is a critical parameter to optimize for achieving the desired degree of labeling without causing protein aggregation or loss of function.

  • Reaction Time and Temperature: Typical reaction times range from 1-2 hours at room temperature to overnight at 4°C.

  • Buffer Composition: Buffers containing primary amines (e.g., Tris) or sodium azide (B81097) should be avoided as they will compete with the protein for reaction with the isothiocyanate.

Experimental Workflow for Comparing Isothiocyanate Efficiency

A generalized workflow for a head-to-head comparison of different isothiocyanates is presented below. This workflow can be adapted for specific proteins and isothiocyanates.

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis P1 Prepare Protein Solution (in amine-free buffer, pH 8.5-9.5) R1 Add Isothiocyanate to Protein Solution (Varying Molar Ratios) P1->R1 P2 Prepare Isothiocyanate Stock Solutions (in DMSO or DMF) P2->R1 R2 Incubate (e.g., 1-2h at RT or overnight at 4°C, protected from light) R1->R2 PU1 Remove Unreacted Isothiocyanate (e.g., Gel Filtration, Dialysis) R2->PU1 A1 Determine Protein Concentration (e.g., A280) PU1->A1 A2 Determine Isothiocyanate Concentration (e.g., A_max of the dye) PU1->A2 A4 Assess Conjugate Functionality (e.g., Binding Assay, Enzyme Activity) PU1->A4 A3 Calculate Degree of Labeling (DOL) A1->A3 A2->A3

Caption: A general experimental workflow for comparing the bioconjugation efficiency of different isothiocyanates.

Detailed Experimental Protocols

The following are generalized protocols for protein conjugation with isothiocyanates. These should be optimized for your specific application.

Protocol 1: General Protein Labeling with a Fluorescent Isothiocyanate (e.g., FITC or RBITC)

Materials:

  • Protein of interest (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).

  • Fluorescent isothiocyanate (e.g., FITC or RBITC) stock solution (1-10 mg/mL in anhydrous DMSO or DMF).

  • Purification column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Spectrophotometer.

Procedure:

  • Protein Preparation: Prepare the protein solution in the conjugation buffer. Ensure the buffer is free of any primary amines.

  • Isothiocyanate Addition: While gently stirring, add the desired molar excess of the isothiocyanate stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from unreacted isothiocyanate using a gel filtration column. The conjugated protein will elute in the void volume.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorophore (e.g., ~495 nm for FITC, ~555 nm for RBITC).

    • Calculate the Degree of Labeling (DOL) using the following formula:

      DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

      Where:

      • A_max = Absorbance at the maximum wavelength of the dye.

      • A_280 = Absorbance at 280 nm.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm.

      • ε_dye = Molar extinction coefficient of the dye at its A_max.

      • CF = Correction factor for the dye's absorbance at 280 nm.

Protocol 2: Comparative Labeling of a Protein with Different Isothiocyanates

To perform a head-to-head comparison, it is crucial to keep all other reaction parameters constant.

  • Prepare a single batch of your protein in the conjugation buffer.

  • Prepare stock solutions of each isothiocyanate to be tested at the same molar concentration.

  • Set up parallel conjugation reactions, each with the same protein concentration and the same molar excess of the different isothiocyanates.

  • Incubate all reactions for the same amount of time and at the same temperature.

  • Purify each conjugate using identical methods.

  • Characterize the DOL for each conjugate as described in Protocol 1.

  • If applicable, perform a functional assay on each conjugate to assess the impact of labeling on the protein's activity.

Conclusion

The choice of isothiocyanate for bioconjugation depends on the specific requirements of the application, including the desired degree of labeling, the nature of the biomolecule, and the intended use of the conjugate. Based on available data, benzyl isothiocyanates generally exhibit higher reactivity than their phenyl counterparts. For fluorescent labeling, newer derivatives such as FBITC may offer improved efficiency over traditional FITC. By carefully controlling reaction conditions and performing systematic comparisons, researchers can identify the optimal isothiocyanate and protocol to achieve efficient and reproducible bioconjugation for their specific needs.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Bromophenyl Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure reliable and reproducible results. This guide provides a comparative overview of common analytical techniques for assessing the purity of 2-bromophenyl isothiocyanate derivatives, complete with experimental protocols and data presentation to aid in selecting the most appropriate method for your research needs.

Introduction to Purity Assessment

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. The isothiocyanate functional group (-N=C=S) is highly reactive, making these compounds useful for creating a diverse range of therapeutic agents. However, this reactivity also presents challenges in synthesis and purification, often leading to byproducts that can interfere with subsequent reactions or biological assays. Therefore, rigorous purity assessment is paramount.

The primary goals of purity assessment for these derivatives are:

  • Quantification of the main compound: Determining the percentage of the desired this compound derivative in the sample.

  • Identification and quantification of impurities: Detecting and measuring any residual starting materials, reagents, or side-products from the synthesis. Common impurities in aryl isothiocyanate synthesis can include unreacted starting amines, diaryl ureas, and byproducts from the desulfurization step.[1]

This guide compares the most effective and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique depends on several factors, including the volatility and thermal stability of the derivative, the nature of the expected impurities, and the required sensitivity of the analysis.

TechniquePrincipleAdvantagesDisadvantagesIdeal For
HPLC-UV Separation based on polarity, detection by UV absorbance.- High resolution for non-volatile and thermally labile compounds.- Accurate quantification with proper calibration.- Method development is often straightforward.- Some isothiocyanates have weak UV chromophores, potentially requiring derivatization for sensitive detection.[2]- Can be time-consuming.- Routine purity checks and quantification of major components. - Analysis of reaction mixtures containing non-volatile impurities.
GC-MS Separation based on boiling point and polarity, detection by mass spectrometry.- Excellent separation for volatile compounds.- Provides structural information from mass spectra, aiding in impurity identification.[2]- High sensitivity.- Not suitable for non-volatile or thermally unstable derivatives.[3]- Potential for on-column degradation of some isothiocyanates.[3]- Identifying and quantifying volatile impurities.- Confirming the molecular weight of the synthesized compound.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Provides detailed structural information for the main compound and impurities.- Can detect a wide range of impurities without the need for reference standards.- Non-destructive technique.- Lower sensitivity compared to chromatographic methods.- The isothiocyanate carbon signal in ¹³C NMR can be very broad or "silent," complicating analysis.[4][5]- Quantitative analysis requires careful experimental setup.- Structural confirmation of the synthesized derivative.- Identification of unknown impurities.- Assessing the overall cleanliness of the sample.

Data Presentation: A Comparative Analysis

To illustrate the application of these techniques, consider a hypothetical batch of synthesized 2-bromo-4-fluorophenyl isothiocyanate. The following tables summarize the expected quantitative data from each method.

Table 1: HPLC-UV Purity Analysis

PeakRetention Time (min)Area (%)Identity
13.51.22-Bromo-4-fluoroaniline (Starting Material)
27.898.52-Bromo-4-fluorophenyl isothiocyanate
311.20.3Bis(2-bromo-4-fluorophenyl)urea (Byproduct)

Table 2: GC-MS Purity and Impurity Analysis

PeakRetention Time (min)Area (%)m/z of Molecular IonIdentity
15.21.1190/1922-Bromo-4-fluoroaniline
29.198.6232/2342-Bromo-4-fluorophenyl isothiocyanate
310.50.3Not Volatile-

Table 3: ¹H NMR Impurity Analysis

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10-7.60m3.00Aromatic protons of 2-bromo-4-fluorophenyl isothiocyanate
6.80-7.00m0.09Aromatic protons of 2-bromo-4-fluoroaniline
4.90br s0.18-NH₂ protons of 2-bromo-4-fluoroaniline

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and comparable data.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient elution program.

    • Integrate the peak areas to determine the relative purity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).[6]

  • Injector Temperature: 250°C.

  • MS Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Procedure:

    • Inject the sample into the GC.

    • Run the temperature program to separate the components.

    • The mass spectrometer will fragment the eluting compounds, providing mass spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Techniques:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton. Be aware that the isothiocyanate carbon may give a very broad signal.[4][5]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Integrate the signals in the ¹H NMR spectrum to quantify impurities relative to the main compound, if distinct signals are present.

Visualization of Workflows and Pathways

Diagrams can clarify complex processes and relationships. Below are Graphviz diagrams illustrating a typical analytical workflow and a relevant synthetic pathway.

Analytical_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_results Data Analysis Synthesis Synthesis of Derivative Workup Aqueous Workup & Extraction Synthesis->Workup Crude Crude Product Workup->Crude HPLC HPLC-UV Crude->HPLC GCMS GC-MS Crude->GCMS NMR NMR Crude->NMR Purity Purity (%) HPLC->Purity GCMS->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation

Caption: Analytical workflow for purity assessment.

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products & Byproducts Amine 2-Bromoaniline Derivative Isothiocyanate 2-Bromophenyl isothiocyanate Derivative Amine->Isothiocyanate Reaction with Thiophosgene Urea Diaryl Urea (Potential Byproduct) Amine->Urea Side reaction with isocyanate impurity Thiophosgene Thiophosgene or equivalent Thiophosgene->Isothiocyanate

Caption: Generalized synthesis and potential byproduct formation.

Conclusion

A multi-faceted approach is often the most effective strategy for the comprehensive purity assessment of synthesized this compound derivatives. While HPLC-UV is a robust method for routine quantitative analysis, GC-MS provides invaluable information for identifying volatile impurities. NMR spectroscopy remains the gold standard for structural confirmation and identifying a broad range of potential impurities. By understanding the strengths and limitations of each technique and employing standardized protocols, researchers can ensure the quality and reliability of their synthesized compounds, leading to more accurate and reproducible scientific outcomes.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 2-Bromophenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 2-Bromophenyl isothiocyanate, a reactive compound, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this chemical.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][3]
Serious Eye Damage/Irritation Causes serious eye damage.[2][3]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Requirements

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially if not handled within a chemical fume hood.[1]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

All handling and disposal preparation should be conducted in a well-ventilated chemical fume hood.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash.[1][5]

  • Segregation: Designate a specific, clearly labeled, and chemically compatible container for this compound waste.[6] This container should be designated for halogenated organic waste.[7] Avoid mixing with other waste streams to prevent potentially dangerous reactions.[5][6]

  • Waste Collection:

    • Neat Chemical: Carefully transfer any remaining this compound into the designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent paper, must also be placed in the designated hazardous waste container.[7]

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[8] This area should be well-ventilated and away from incompatible materials.[6] Ensure the container is kept tightly closed when not in use.[4][9]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.[1][3] Contact your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[7]

Experimental Protocol for Neutralization

For laboratories with the appropriate facilities and trained personnel, a neutralization step can be performed to convert the reactive isothiocyanate into a more stable thiourea (B124793) derivative before disposal. This procedure must be carried out in a chemical fume hood.

Objective: To neutralize this compound by reacting it with an amine to form a less hazardous thiourea compound.

Materials:

  • This compound waste

  • A primary or secondary amine (e.g., ethanolamine (B43304) or diethylamine)

  • A suitable solvent (e.g., the solvent in which the isothiocyanate waste is dissolved)

  • Stirring apparatus

  • Ice bath (if the reaction is exothermic)

Procedure:

  • Preparation of Amine Solution: In a suitable reaction vessel, prepare a solution of a primary or secondary amine in a compatible solvent. A 10% molar excess of the amine is recommended to ensure the complete reaction of the isothiocyanate.[10]

  • Dilution of Waste: If the this compound waste is concentrated, dilute it with the same solvent in a separate container to better control the reaction rate.[10]

  • Neutralization Reaction: Slowly add the diluted isothiocyanate solution to the stirring amine solution.[10] Be aware that the reaction may be exothermic, and an ice bath may be necessary to control the temperature.[10]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.[10]

  • Waste Collection: Transfer the resulting thiourea solution into a properly labeled hazardous waste container.[10]

  • Final Disposal: Dispose of the neutralized waste through your institution's EHS office or a licensed chemical waste disposal company.[10]

Important Note: Never use bleach (sodium hypochlorite) to neutralize isothiocyanates, as this can generate toxic gases.[10]

Disposal Workflow Diagram

DisposalWorkflow start Start: Identify 2-Bromophenyl isothiocyanate Waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Use a Designated, Labeled, and Compatible Waste Container segregate->container collect Collect Waste: - Neat Chemical - Contaminated Materials container->collect seal_label Securely Seal and Label Container with Contents and Hazards collect->seal_label storage Store in a Designated Satellite Accumulation Area seal_label->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end End: Professional Disposal ehs->end

Caption: A flowchart illustrating the proper disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.